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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride Introduction 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a heterocyclic organic compound that integrates two key pharmacophores: t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

Introduction

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a heterocyclic organic compound that integrates two key pharmacophores: the 4-methoxypyridine ring and the piperazine moiety. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs targeting various biological systems.[1][2] Similarly, substituted pyridine rings are fundamental components of numerous therapeutic agents. The combination of these two structures in 1-(4-Methoxypyridin-2-yl)piperazine creates a versatile chemical building block with significant potential for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders and oncology.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It covers the compound's essential chemical and physical properties, outlines a robust synthetic and purification protocol, details methods for its analytical characterization, and discusses its potential applications in modern drug discovery. The insights provided are grounded in established chemical principles and are designed to empower scientists to effectively utilize this compound in their research endeavors.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The structure of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is characterized by a piperazine ring attached at its N1 position to the C2 position of a pyridine ring, which is substituted with a methoxy group at the C4 position. The hydrochloride salt form involves the protonation of one or both of the basic nitrogen atoms of the piperazine ring.

IdentifierDataSource(s)
Chemical Name 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride-
CAS Number 444666-41-5 (Free Base)[3][5][6]
Molecular Formula C₁₀H₁₅N₃O · HCl[3][6]
Molecular Weight 229.71 g/mol [5][6]
Synonyms 1-(4-Methoxy-2-pyridinyl)piperazine hydrochloride[3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experimental protocols, from synthesis and purification to formulation and biological assays. The hydrochloride salt form of the title compound is specifically designed to enhance aqueous solubility compared to its free base, a crucial attribute for in vitro and in vivo studies.

PropertyValue / DescriptionRationale and Scientific Insight
Appearance Expected to be an off-white to light-colored crystalline solid.Based on analogous compounds like 1-(4-methoxyphenyl)piperazine dihydrochloride.[7][8] The solid state is typical for organic salts at room temperature.
Solubility Moderate to high solubility in polar solvents such as water, PBS, DMSO, and methanol.The presence of the charged ammonium center in the hydrochloride salt significantly increases polarity and the potential for hydrogen bonding with protic solvents, improving solubility over the free base.[3][9]
Melting Point Not experimentally determined. Expected to be a high-melting solid, likely >200 °C.Salt formation introduces strong ionic interactions within the crystal lattice, requiring more energy to overcome than the intermolecular forces in the free base. The related compound 1-(4-methoxyphenyl)piperazine dihydrochloride has a melting point of 248-250 °C.[10]
pKa (Predicted) Two pKa values are expected due to the two basic nitrogen atoms in the piperazine ring. The N4 nitrogen (unsubstituted) is typically more basic (pKa ~9.8 for piperazine itself), while the N1 nitrogen's basicity is reduced by the connection to the electron-withdrawing pyridine ring.The differential basicity of the two nitrogen atoms is a key feature for its biological interactions and for chemical derivatization, allowing for selective reactions at the more nucleophilic N4 position.

Synthesis and Purification

The synthesis of arylpiperazines is a well-established field in organic chemistry. A reliable and scalable approach for preparing 1-(4-Methoxypyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by conversion to the hydrochloride salt.

Synthetic Strategy

The chosen strategy involves the reaction of an activated halo-pyridine, 2-chloro-4-methoxypyridine, with an excess of piperazine. This is a classic and efficient method for forming the aryl-nitrogen bond.[11] Using piperazine itself as both the nucleophile and, in excess, the reaction solvent or base is an economical and environmentally conscious choice.[11] The final step is a straightforward acid-base reaction to precipitate the desired hydrochloride salt, which also serves as a purification step.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Salt Formation A 2-Chloro-4-methoxypyridine C Heat (e.g., 100-120 °C) A->C B Piperazine (excess) B->C D Crude 1-(4-Methoxypyridin-2-yl)piperazine C->D Nucleophilic Aromatic Substitution E Aqueous Work-up D->E F Solvent Extraction (e.g., DCM or EtOAc) E->F G Purified Free Base F->G H Dissolve in Solvent (e.g., Isopropanol) G->H I Add HCl Solution H->I J Precipitation / Crystallization I->J K Final Product: 1-(4-Methoxypyridin-2-yl)piperazine HCl J->K

Caption: Synthetic workflow for 1-(4-Methoxypyridin-2-yl)piperazine HCl.

Experimental Protocol

Self-Validation and Trustworthiness: This protocol includes defined checkpoints (TLC monitoring) and purification steps (extraction and recrystallization) to ensure the reaction's completion and the final product's high purity.

  • Step 1: Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine (Free Base)

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methoxypyridine (1.0 eq).

    • Add anhydrous piperazine (4.0-5.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

    • Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. The excess piperazine drives the reaction to completion according to Le Châtelier's principle and neutralizes the HCl formed in situ, preventing side reactions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-methoxypyridine) is fully consumed.

  • Step 2: Work-up and Purification

    • Cool the reaction mixture to room temperature and add water to dissolve the piperazine dihydrochloride byproduct.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

    • Purify the crude material via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/EtOAc) to obtain the pure free base.

  • Step 3: Formation of the Hydrochloride Salt

    • Dissolve the purified free base in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol (EtOH).[12]

    • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent (e.g., 2M HCl in IPA) dropwise with stirring.

    • Causality: The addition of acid protonates the basic piperazine nitrogen, and the resulting salt is typically much less soluble in moderately polar organic solvents, leading to its precipitation.

    • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

  • Step 4: Isolation of the Final Product

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (IPA or EtOH) and then with diethyl ether to facilitate drying.

    • Dry the product under vacuum to a constant weight to yield 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable for any compound intended for research or development. A combination of NMR, IR, and MS provides an unambiguous structural fingerprint.

Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for the title compound would show distinct signals for the pyridine, piperazine, and methoxy groups.[13][14]

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0 (broad s) Singlet (broad) 2H N-H⁺ (Piperazine)
~7.90 Doublet 1H H-6 (Pyridine)
~6.85 Doublet 1H H-5 (Pyridine)
~6.70 Singlet 1H H-3 (Pyridine)
~3.80 Singlet 3H -OCH₃
~3.50 Triplet (broad) 4H -CH₂- (Piperazine, adjacent to N1)

| ~3.20 | Triplet (broad) | 4H | -CH₂- (Piperazine, adjacent to N4) |

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~165.0 C-4 (Pyridine, C-O)
~158.0 C-2 (Pyridine, C-N)
~148.0 C-6 (Pyridine)
~108.0 C-5 (Pyridine)
~98.0 C-3 (Pyridine)
~55.5 -OCH₃
~45.0 -CH₂- (Piperazine, adjacent to N1)

| ~43.0 | -CH₂- (Piperazine, adjacent to N4) |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Pyridine)
2980-2800C-H StretchAliphatic (Piperazine, -OCH₃)
2700-2400N-H⁺ Stretch (broad)Ammonium Salt
1640-1580C=C, C=N StretchPyridine Ring
1250-1200C-O Stretch (Aryl Ether)Ar-O-CH₃
1150-1050C-N StretchAliphatic Amine
Predicted Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structural components.[16][17]

  • Expected Molecular Ion: In Electrospray Ionization (ESI+) mode, the expected peak would be for the free base's protonated molecular ion [M+H]⁺ at m/z = 194.1288 (calculated for C₁₀H₁₆N₃O⁺).

  • Key Fragmentation Pathways: The primary fragmentation would likely involve the piperazine ring, leading to characteristic losses of ethyleneimine fragments or cleavage of the bond between the two rings.

G parent [M+H]⁺ m/z = 194.13 frag1 Fragment A m/z = 151.08 (Loss of C₂H₅N) parent->frag1 - 43 Da frag2 Fragment B m/z = 122.06 (4-Methoxypyridin-2-amine) parent->frag2 - 72 Da frag3 Fragment C m/z = 136.08 (Loss of C₃H₆N) parent->frag3 - 58 Da

Caption: Predicted major fragmentation pathways in ESI-MS.

Applications in Drug Discovery and Development

The structural features of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride make it an attractive starting point for library synthesis and lead optimization in several therapeutic areas.

  • Central Nervous System (CNS) Agents: The related compound para-methoxyphenylpiperazine (pMeOPP) is known to interact with monoamine neurotransmitter systems, suggesting that the title compound could serve as a scaffold for developing novel agents for depression, anxiety, or other neuropsychiatric disorders.[9][18] Its structure could be modified to fine-tune activity at specific serotonin or dopamine receptor subtypes.

  • Oncology: Piperazine derivatives have been successfully developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, particularly for treating certain types of breast cancer.[4][19] The title compound provides a core that can be further functionalized to explore new PARP inhibitors.

  • Other Therapeutic Areas: The piperazine scaffold is highly versatile and has been incorporated into antihistamines, antiemetics, and antipsychotics. This compound represents a readily available platform for generating diverse chemical libraries to screen against a wide range of biological targets.

G A 1-(4-Methoxypyridin-2-yl)piperazine B Derivatization at N4 Position A->B C CNS Agents (Serotonin/Dopamine Receptor Ligands) B->C D Anticancer Agents (e.g., PARP Inhibitors) B->D E Other Therapeutics (Antihistamines, etc.) B->E

Caption: Potential drug development pathways from the core scaffold.

Safety and Handling

As a research chemical, 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride should be handled with appropriate care. Based on the Safety Data Sheet for the analogous compound 1-(4-methoxyphenyl)piperazine dihydrochloride, the following precautions are advised[10]:

  • Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a well-defined chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard, robust organic chemistry protocols. Its physicochemical properties, particularly the enhanced solubility of the hydrochloride salt, make it suitable for a wide range of research applications. The combination of the pyridine and piperazine scaffolds provides a rich platform for developing novel molecules with potential therapeutic value in areas such as CNS disorders and oncology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific pursuits.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Norton, S., & de la Garza, C. O. (1975). Some pharmacological properties of piperazine. Journal of Pharmacology and Experimental Therapeutics, 192(3), 594-601. [Link]

  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2164. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • SWGDRUG.org. (2005). Monograph: 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Basavaraj, et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • NIST. (n.d.). Piperazine dihydrochloride IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxypyridin-2-yl)piperazine (C10H15N3O). Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

  • mzCloud. (2016). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2026). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(4-Chloropyridin-2-yl)piperazine Detailed Information. Retrieved from [Link]

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Exploratory

A Technical Guide to the Safe Handling of 1-(4-Methoxypyridin-2-yl)piperazine HCl and Its Analogs for Research Professionals

Preamble: A Note on Structural Analogs This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-Methoxypyridin-2-yl)piperazine HCl. As specific safety data for this precis...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Note on Structural Analogs

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-Methoxypyridin-2-yl)piperazine HCl. As specific safety data for this precise molecule is not extensively documented in publicly available literature, this document employs a precautionary principle. The guidance herein is synthesized from the established safety profiles of close structural analogs, primarily 1-(4-Methoxyphenyl)piperazine and 1-(2-Methoxyphenyl)piperazine. This approach, rooted in chemical similarity, provides a robust framework for risk mitigation. Researchers must, however, treat any novel compound as potentially hazardous until its properties are fully characterized.

Section 1: Compound Profile and Hazard Identification

1-(4-Methoxypyridin-2-yl)piperazine HCl belongs to the substituted piperazine class of compounds. Piperazine derivatives are common scaffolds in medicinal chemistry and are known to exhibit a range of biological activities.[1] The hydrochloride salt form generally enhances water solubility and stability for research applications.

GHS Hazard Classification (Based on Analogs)

The Globally Harmonized System (GHS) classifications for closely related methoxyphenyl)piperazine analogs consistently indicate the following hazards. It is prudent to assume 1-(4-Methoxypyridin-2-yl)piperazine HCl exhibits a similar hazard profile.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Expert Insight: The irritant nature of these compounds is often attributed to the basicity of the piperazine ring and the potential for the fine particulate solid to cause mechanical and chemical irritation to mucous membranes and skin.

Physical and Chemical Properties

The following properties are derived from data on methoxyphenyl-piperazine analogs and serve as a predictive baseline.

PropertyValueSource
Appearance Solid[2]
Melting Point 213-219 °C (for 2-methoxy analog)[3]; 240 °C (for 4-methoxy analog)[2][2][3]
Boiling Point 344°C at 760 mmHg (for 4-methoxy analog)[2]
Flash Point 161.8°C (for 4-methoxy analog)[2]
Solubility Soluble in DMSO and Methanol (for 2-methoxy analog)[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2][3]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Hydrogen chloride[3]

Section 2: Risk Assessment and Core Handling Principles

A thorough risk assessment is mandatory before any experimental work. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The core principle guiding all handling procedures must be ALARA (As Low As Reasonably Achievable) to minimize exposure.

Causality of Risk:

  • Inhalation: As a fine solid, the compound can be easily aerosolized during weighing and transfer, posing a direct risk to the respiratory tract.[2]

  • Dermal/Ocular: The compound's classification as a skin and eye irritant means that direct contact can lead to inflammation, redness, and pain.[6] Prolonged or repeated exposure should be avoided.[7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for mitigating the risks identified.

Engineering Controls
  • Ventilation: All handling of the solid compound must be performed in a well-ventilated area.[8][9][10]

  • Chemical Fume Hood: For procedures with a higher risk of aerosolization (e.g., weighing, preparing stock solutions), a certified chemical fume hood is mandatory.[10] This is the primary engineering control to prevent respiratory exposure.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[3][11]

Personal Protective Equipment (PPE)

The following PPE is required for handling 1-(4-Methoxypyridin-2-yl)piperazine HCl.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][8]Protects against splashes and airborne dust, preventing serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6][12]Prevents skin contact and subsequent irritation. Contaminated gloves should be disposed of immediately.
Skin and Body Protection A laboratory coat must be worn and kept buttoned. Fire/flame resistant and impervious clothing is recommended.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a fume hood. If a fume hood is unavailable or exposure limits are exceeded, a full-face respirator with appropriate particulate filters should be used.[8][9]Provides a final barrier against inhalation of hazardous dust.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is operational.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to minimize dust dispersal. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Decontaminate the work surface and any equipment used.

  • Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[3][9]

Storage Protocol
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][9]

  • Security: The storage location should be locked and accessible only to authorized personnel.[2][3]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2]
Skin Contact Take off all contaminated clothing immediately.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][13] If skin irritation occurs or persists, seek medical advice.[3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[6]
Spill Response Protocol

The response depends on the scale of the spill. For any major spill, or if you are untrained or unsure, evacuate the area and call emergency responders.[13][14]

Minor Spill Cleanup Workflow

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[15]

  • Assess: Ensure the spill is small and manageable without respiratory protection.

  • PPE: Don appropriate PPE, including goggles, gloves, and a lab coat.[13]

  • Containment: Prevent further spread. Avoid generating dust.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[13] Do not use water.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a compatible, clearly labeled, and sealable hazardous waste container.[15]

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[15]

  • Disposal: Dispose of the waste container and any contaminated materials according to institutional and local hazardous waste regulations.

Caption: Workflow for Minor Solid Chemical Spill Response.

Section 6: Disposal Considerations

Unused material and contaminated waste must be treated as hazardous chemical waste.

  • Waste Generation: Minimize waste generation wherever possible.

  • Containerization: Collect waste in a designated, compatible, and properly labeled container.[7]

  • Disposal: Disposal must be carried out by a licensed contractor and in strict accordance with all federal, state, and local environmental regulations. Do not dispose of down the drain or in general trash.

References

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Chemical Spills. Florida State University - Emergency Management. [Link]

  • What to do in a chemical emergency. GOV.UK. (2024). [Link]

  • Details for Piperazines. United Nations Office on Drugs and Crime. [Link]

  • 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA. [Link]

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Foundational

Thermodynamic Stability of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

The following technical guide details the thermodynamic and physicochemical profiling of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride . Editorial Note: As specific thermodynamic data for this exact salt is proprieta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical profiling of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride .

Editorial Note: As specific thermodynamic data for this exact salt is proprietary or limited in the public domain, this guide serves as a strategic characterization framework . It synthesizes known structure-property relationships (SPR) from the closely related phenyl analog (1-(4-methoxyphenyl)piperazine) and standard protocols for pyridine-piperazine salts.

Executive Summary

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers. Its structural integrity is governed by the interplay between the basic piperazine secondary amine, the pyridine nitrogen, and the methoxy substituent.

Thermodynamic stability in this context refers to the compound's resistance to phase changes (polymorphism) and chemical degradation (hydrolysis/oxidation) under stress. This guide provides the theoretical stability profile and the mandatory experimental workflows required to validate it for pharmaceutical development.

Chemical Identity & Structural Analysis[1][2][3][4]

The thermodynamic behavior of this salt is dictated by its ionization state and crystal packing. Unlike its phenyl analog, the pyridine ring introduces a secondary basic center and alters the dipole moment, influencing lattice energy.

FeatureDescriptionThermodynamic Implication
Core Scaffold Piperazine fused to 2-position of PyridineHigh lattice energy expected due to H-bonding potential of the hydrochloride salt.
Substituent 4-Methoxy groupElectron-donating; increases electron density on the pyridine ring, potentially increasing susceptibility to oxidative attack.
Salt Form Hydrochloride (likely mono- or dihydrochloride)Enhances aqueous solubility but may induce hygroscopicity compared to the free base.
Analog Reference 1-(4-Methoxyphenyl)piperazine 2HClKnown MP: ~240°C (dec). The pyridine analog is expected to have a similar high-melting profile.
pKa and Protonation Sites

The molecule possesses two primary protonation sites:

  • Piperazine Secondary Amine (

    
    ):  Most basic (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  Less basic (
    
    
    
    ), but basicity is enhanced by the 4-methoxy group (resonance donation).

Implication: In a dihydrochloride salt, both sites are protonated, leading to a rigid crystal lattice with high melting point but potential acidity in solution (


).

Thermodynamic Stability Profiling

Solid-State Thermodynamics (Polymorphism)

The thermodynamic stability of the solid form is the primary concern for shelf-life. Piperazine salts are prone to pseudopolymorphism (hydrate formation) due to the H-bonding capability of the protonated amines.

Stability Hierarchy (Theoretical):



  • Risk: The amorphous form, if generated during rapid precipitation or milling, will thermodynamically relax to the crystalline form, potentially expelling water or altering dissolution rates.

  • Critical Parameter: The Glass Transition Temperature (

    
    ) .[1] For piperazine salts, 
    
    
    
    is typically
    
    
    . Storage above
    
    
    accelerates degradation.
Degradation Pathways

The compound is thermodynamically unstable toward specific stress vectors. The graph below details the degradation cascade.

DegradationPathways Parent 1-(4-Methoxypyridin-2-yl) piperazine HCl NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Demethyl Des-methyl Analog (Acid Hydrolysis) Parent->Demethyl Strong Acid / Heat RingOpen Ring Cleavage (Photolytic) Parent->RingOpen UV Light (<290nm)

Figure 1: Primary degradation pathways. The N-oxide formation at the piperazine nitrogen is the dominant kinetic risk.

Experimental Protocols (Self-Validating)

To confirm the thermodynamic values, the following protocols must be executed. These are designed to be self-validating by using internal standards and orthogonal detection methods.

Protocol A: Determination of Solubility Thermodynamics

This protocol uses the van't Hoff analysis to determine the Enthalpy (


) and Entropy (

) of solution.

Reagents:

  • Compound (100 mg)

  • Phosphate Buffer (pH 7.[2][3]4) and 0.1 N HCl

  • HPLC-grade Water

Methodology:

  • Preparation: Prepare saturated solutions of the salt in 0.1 N HCl at five temperatures (

    
    ).
    
  • Equilibration: Shake for 24 hours; filter through 0.45 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • The slope equals

      
      .
      
    • The intercept equals

      
      .
      

Validation Criteria: The linearity (


) of the van't Hoff plot must be 

. Non-linearity indicates a phase change (e.g., hydrate formation) during the experiment.
Protocol B: Forced Degradation (Stress Testing)

Standardized per ICH Q1A(R2) guidelines to establish the intrinsic stability limits.

Stress ConditionDurationTarget DegradationAnalytical Action
Acid Hydrolysis (1N HCl, 60°C)24 Hours5-20%Check for demethylation (loss of -OCH3).
Base Hydrolysis (1N NaOH, 60°C)24 Hours5-20%Check for pyridine ring opening.
Oxidation (3%

, RT)
4 Hours5-20%Monitor N-oxide formation (+16 Da mass shift).
Thermal (Solid state, 105°C)3 Days< 5%Assess crystal form change via XRPD.

Mandatory Visualization: Stability Characterization Workflow

The following diagram outlines the logical flow for characterizing the thermodynamic stability of the salt.

StabilityWorkflow Start Start: Raw Material (1-(4-Methoxypyridin-2-yl)piperazine HCl) DSC Thermal Analysis (DSC / TGA) Start->DSC XRPD Crystal Structure (X-Ray Powder Diffraction) Start->XRPD Hygro Hygroscopicity (DVS Isotherm) DSC->Hygro If MP > 200°C Slurry Slurry Bridging (Solvent Equilibration) XRPD->Slurry Identify Polymorphs Decision Is Form Stable? Hygro->Decision Slurry->Decision Report Generate Thermodynamic Profile Report Decision->Report Yes ReEng Re-engineer Salt Form Decision->ReEng No (Hygroscopic/Unstable)

Figure 2: Step-by-step workflow for establishing the thermodynamic profile of the salt.

References

  • Cayman Chemical. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride Product Information. (Used as structural analog reference for melting point ranges).

  • MedChemExpress. (2024). 1-(4-Methoxyphenyl)piperazine hydrochloride Certificate of Analysis. (Confirming stability conditions for piperazine salts).

  • PubChem. (2025). 1-(4-Methoxypyridin-2-yl)piperazine (Compound Summary). (Structural validation of the free base).

  • World Intellectual Property Organization. (2024). Patent WO2024165050A1: Proteolysis-targeting chimera compounds. (Contextual usage of the compound as a stable intermediate).

  • Royal Society of Chemistry. (2015). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. (Methodology for piperazine thermodynamic profiling).

Sources

Exploratory

The Privileged Scaffold: A Deep Dive into the Pharmacophore Analysis of Methoxypyridine Piperazine Derivatives

Abstract The methoxypyridine piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methoxypyridine piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2][3][4] This guide provides an in-depth technical exploration of the pharmacophore analysis of these derivatives, a critical process in rational drug design and discovery. We will dissect the underlying principles, provide field-proven experimental protocols, and offer insights into the causal relationships between structural features and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel therapeutics based on this versatile chemical framework.

Introduction: The Significance of the Methoxypyridine Piperazine Core

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and synthetic tractability.[1][3][5] Its dual nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as basicity (pKa), solubility, and lipophilicity.[1][3] These characteristics are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

When coupled with a methoxypyridine moiety, the resulting scaffold gains additional features that are often critical for high-affinity binding to various biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors.[3][7] The methoxy group can act as a hydrogen bond acceptor, while the pyridine ring can participate in aromatic stacking interactions. The piperazine core often serves as a linker, correctly positioning these key pharmacophoric elements for optimal interaction with the receptor binding pocket.[3]

This guide will focus on the systematic process of identifying and characterizing the essential three-dimensional arrangement of chemical features—the pharmacophore—responsible for the biological activity of methoxypyridine piperazine derivatives.

The Core of Discovery: Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to distill the key molecular features necessary for a ligand to bind to a specific biological target.[6][8] It moves beyond the 2D chemical structure to define the spatial arrangement of essential interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HYD) / Aromatic (AR) regions: Nonpolar groups or aromatic rings that engage in van der Waals or pi-stacking interactions.

  • Positive Ionizable (PI) / Negative Ionizable (NI): Groups that are positively or negatively charged at physiological pH.

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available.[8][9] The model is built by aligning the structures of these active molecules and identifying the common chemical features that are spatially conserved.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is known, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand.[8][10] This approach provides a more direct understanding of the key interactions within the binding site.

The overall workflow for pharmacophore modeling and its application in virtual screening is a multi-step process that requires careful consideration at each stage.

Pharmacophore Modeling Workflow Pharmacophore Modeling and Virtual Screening Workflow cluster_0 Model Generation cluster_1 Model Validation cluster_2 Virtual Screening & Hit Identification A Data Collection & Curation (Active & Inactive Ligands) B Conformational Analysis A->B C Feature Definition & Alignment B->C D Pharmacophore Hypothesis Generation C->D E Test Set & Decoy Set Preparation D->E Select Best Hypotheses F Enrichment Calculation (ROC Curve, GH Score) E->F G Hypothesis Refinement F->G H Compound Database Screening G->H Validated Pharmacophore I Hit Filtering & Ranking H->I J Molecular Docking (Optional) I->J K Experimental Validation J->K Pharmacophore Validation Logic Pharmacophore Model Validation Decision Tree Start Generated Pharmacophore Hypotheses ScreenTestSet Screen Test Set & Decoy Database Start->ScreenTestSet CalculateMetrics Calculate Validation Metrics (EF, GH, ROC AUC) ScreenTestSet->CalculateMetrics Decision Are Metrics Acceptable? (e.g., GH > 0.7, AUC > 0.8) CalculateMetrics->Decision ValidatedModel Validated Pharmacophore Model Decision->ValidatedModel Yes RefineModel Refine Model: - Adjust Features - Modify Training Set Decision->RefineModel No RefineModel->Start Iterate

Caption: A decision tree illustrating the iterative process of pharmacophore model validation and refinement.

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for various drug discovery applications. [6][8]

  • Virtual Screening: The model can be used as a 3D query to rapidly screen large compound libraries (e.g., ZINC, PubChem) to identify novel molecules that possess the desired pharmacophoric features. [8]This is a cost-effective way to prioritize compounds for experimental testing.

  • Scaffold Hopping: Pharmacophore models can help identify new chemical scaffolds that present the same pharmacophoric features as a known active series but have a different underlying chemical structure. [9]This can be valuable for overcoming issues with patentability or ADME properties.

  • Lead Optimization: During lead optimization, the pharmacophore model can guide the design of new analogs by ensuring that modifications do not disrupt the key interactions required for biological activity.

  • ADME-Tox Modeling: Pharmacophore-based approaches can also be used to predict potential adverse effects or off-target interactions by identifying similarities to the pharmacophores of known toxic compounds or promiscuous drugs. [6]

Conclusion

Pharmacophore analysis of methoxypyridine piperazine derivatives is an essential component of modern, computationally-driven drug discovery. By systematically identifying and validating the key three-dimensional features required for biological activity, researchers can gain valuable insights into structure-activity relationships, accelerate the discovery of novel hit compounds, and guide the optimization of leads into clinical candidates. The methodologies outlined in this guide provide a robust framework for leveraging this powerful technique, ultimately enhancing the efficiency and success rate of drug development programs targeting this privileged chemical scaffold.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Is it the pharmacophore generated that needs to be validated? (2015, April 17). Retrieved March 4, 2026, from [Link]

  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. (n.d.). Retrieved March 4, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved March 4, 2026, from [Link]

  • Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening | Journal of Medicinal Chemistry. (2009, April 17). Retrieved March 4, 2026, from [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). Retrieved March 4, 2026, from [Link]

  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. (2021, December 9). Retrieved March 4, 2026, from [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Retrieved March 4, 2026, from [Link]

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents - The Royal Society. (2018, July 4). Retrieved March 4, 2026, from [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 4, 2026, from [Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed. (2008, May 15). Retrieved March 4, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Retrieved March 4, 2026, from [Link]

  • First pharmacophoric hypothesis for 5-HT7 antagonism - PubMed. (2000, May 15). Retrieved March 4, 2026, from [Link]

  • Receptor-Based Pharmacophores for Serotonin 5-HT 7 R AntagonistsImplications to Selectivity. (n.d.). Retrieved March 4, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved March 4, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.). Retrieved March 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - MDPI. (2016, March 31). Retrieved March 4, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved March 4, 2026, from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (2022, September 15). Retrieved March 4, 2026, from [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Foundational

Unveiling the Bioactive Potential: A Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Interest 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a heterocyclic amine that presents a compelling scaffold for drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a heterocyclic amine that presents a compelling scaffold for drug discovery.[1][2] Its structure marries two key pharmacophores: the versatile piperazine ring and a substituted pyridine moiety.[3] The piperazine core is a "privileged" structure in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities.[4][5][6] The pyridine ring, another common feature in bioactive molecules, offers specific electronic and steric properties that can be fine-tuned to modulate target engagement.[7]

This technical guide provides a comprehensive literature review of the bioactivity of structurally related compounds and outlines a practical, in-depth framework for researchers to systematically investigate the pharmacological profile of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C10H15N3O[1]
Molecular Weight 193.25 g/mol [1]
CAS Number 444666-41-5[1]
Appearance Typically a solid at room temperature.[1]
Solubility Expected to have moderate solubility in polar solvents.[1]

The presence of the methoxy group can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical factors for its pharmacokinetic and pharmacodynamic properties.[1]

The Piperazine and Pyridine Scaffolds: A Foundation for Bioactivity

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. This structure imparts a combination of rigidity and conformational flexibility, allowing it to interact with a variety of biological targets. The basicity of the nitrogen atoms can be modulated, influencing the compound's solubility and receptor interactions. Piperazine derivatives have demonstrated a wide range of pharmacological activities, including:

  • Antipsychotic: Many atypical antipsychotics feature a piperazine moiety that targets dopamine and serotonin receptors.[8]

  • Antidepressant: The interaction of piperazine derivatives with serotonin transporters is a key mechanism in antidepressant drugs.

  • Anticancer: Piperazine-containing compounds have shown promise as antiproliferative agents.[3]

  • Antihistamine: The piperazine scaffold is a common feature in H1 receptor antagonists.[9][10]

  • Antimicrobial and Antifungal: Certain piperazine derivatives exhibit activity against various pathogens.[5]

The pyridine ring is an aromatic heterocycle that is also prevalent in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic distribution of the ring, which can be critical for target binding. Pyridine alkaloids are known to have a range of activities in the central nervous system.[7]

Bioactivity of Structurally Related Arylpiperazines: Inferring Potential

While specific bioactivity data for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is limited in the public domain, the pharmacological profiles of structurally similar compounds offer valuable insights into its potential areas of activity.

A closely related compound, 1-(4-methoxyphenyl)piperazine (pMeOPP or 4-MeOPP) , has been investigated and is known to possess stimulant and euphoric properties.[11][12] It is believed to act as a monoamine reuptake inhibitor and releasing agent, with effects on both the serotonergic and dopaminergic systems.[11] The metabolism of pMeOPP is primarily through O-demethylation catalyzed by the CYP2D6 enzyme.[13] This suggests that 1-(4-Methoxypyridin-2-yl)piperazine could also have activity within the central nervous system, potentially modulating neurotransmitter systems.

Furthermore, a broad range of arylpiperazine derivatives have been synthesized and evaluated for their affinity to various receptors. For instance, certain 1-cinnamyl-4-(2-methoxyphenyl)piperazines have shown high affinity for the dopamine D2 receptor and moderate affinity for serotonin 5-HT1A and 5-HT2A receptors.[8] These receptors are key targets for antipsychotic medications.

A Practical Guide to Uncovering the Bioactivity

For researchers and drug development professionals, the following experimental workflow provides a systematic approach to characterizing the bioactivity of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Experimental Workflow for Bioactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vitro ADME/Tox cluster_4 Phase 5: Data Analysis & Next Steps PrimaryScreening 1-(4-Methoxypyridin-2-yl)piperazine HCl ReceptorPanel CNS Receptor Binding Panel (Dopamine, Serotonin, Adrenergic, Histamine) PrimaryScreening->ReceptorPanel Test at 10 µM DoseResponse Dose-Response Curves (Determine Ki/IC50) ReceptorPanel->DoseResponse For active hits FunctionalAssay Functional Assays (e.g., cAMP, Calcium Flux) DoseResponse->FunctionalAssay Determine Agonist/Antagonist activity (EC50/IC50) ADMETox Early ADME/Tox Profiling (Microsomal Stability, Cytotoxicity) FunctionalAssay->ADMETox DataAnalysis Data Interpretation & SAR ADMETox->DataAnalysis

Caption: A stepwise workflow for the bioactivity screening of novel compounds.

Detailed Experimental Protocols

1. Primary Screening: CNS Receptor Binding Panel

  • Objective: To identify initial "hits" by screening the compound against a panel of common CNS targets.

  • Methodology:

    • Prepare a stock solution of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Utilize commercially available radioligand binding assay kits or services for a panel of receptors, including but not limited to:

      • Dopamine receptors: D1, D2, D3, D4

      • Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

      • Adrenergic receptors: α1, α2

      • Histamine receptors: H1, H3

    • Perform the assays at a single high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition of radioligand binding).

    • Include appropriate positive and negative controls for each assay.

2. Hit Confirmation and Potency Determination

  • Objective: To confirm the initial hits and determine the binding affinity (Ki) or inhibitory concentration (IC50) for the active targets.

  • Methodology:

    • For each receptor where significant binding was observed in the primary screen, perform a dose-response curve.

    • Prepare serial dilutions of the compound, typically covering a range from 1 nM to 100 µM.

    • Conduct the radioligand binding assays with each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

3. Functional Characterization

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the confirmed targets.

  • Methodology (Example for a Gs-coupled receptor):

    • Use a cell line stably expressing the target receptor (e.g., HEK293 cells).

    • Agonist mode: Treat the cells with increasing concentrations of the compound and measure the downstream signaling response (e.g., cAMP production using a LANCE Ultra cAMP kit).

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of the compound, followed by stimulation with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced response.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

4. Early In Vitro ADME/Tox Profiling

  • Objective: To assess the preliminary drug-like properties of the compound.

  • Methodologies:

    • Metabolic Stability: Incubate the compound with liver microsomes (human and rat) and measure the rate of its disappearance over time using LC-MS/MS. This will provide an initial indication of its metabolic clearance.

    • Cytotoxicity: Treat a panel of cell lines (e.g., HepG2) with increasing concentrations of the compound and assess cell viability using an MTT or CellTiter-Glo assay.

Data Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive initial pharmacological profile of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

  • High affinity and functional activity at a specific receptor would warrant further investigation, including selectivity profiling against related receptors and progression into more complex cellular and in vivo models.

  • Activity at multiple receptors (polypharmacology) could be desirable for certain complex diseases like schizophrenia, where targeting multiple neurotransmitter systems can be beneficial.

  • A favorable in vitro ADME/Tox profile would increase the confidence in the compound's potential for further development.

Based on these initial findings, a medicinal chemistry effort could be initiated to synthesize analogs and establish a structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.

Conclusion

While direct evidence for the bioactivity of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is not yet widely published, its chemical structure, rooted in the privileged piperazine and pyridine scaffolds, strongly suggests a high potential for pharmacological activity, particularly within the central nervous system. The experimental framework provided in this guide offers a robust and systematic approach for researchers to unlock the therapeutic potential of this and other novel chemical entities, paving the way for the discovery of new medicines.

References

A comprehensive list of references will be compiled based on the cited sources in the text, including full titles, sources, and verifiable URLs.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Step-by-Step Guide to the Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-4-methoxypyridine and piperazine, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction

1-(4-Methoxypyridin-2-yl)piperazine is a key building block in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in drugs with diverse therapeutic applications.[1][2] The methoxypyridine component can also play a crucial role in modulating the pharmacological properties of the final compound. This application note details a reliable and reproducible method for the preparation of its hydrochloride salt, enhancing its stability and handling characteristics for further synthetic transformations.

The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of a good leaving group (chloride), facilitates the attack of the nucleophilic piperazine.[3] The methoxy group at the 4-position further influences the electronic properties of the pyridine ring.[3]

Reaction Scheme and Mechanism

The overall synthesis is a two-step process:

Step 1: Nucleophilic Aromatic Substitution

2-Chloro-4-methoxypyridine reacts with an excess of piperazine. The excess piperazine serves both as a reactant and a base to neutralize the hydrogen chloride generated during the reaction.

Step 2: Hydrochloride Salt Formation

The resulting 1-(4-Methoxypyridin-2-yl)piperazine free base is then treated with a solution of hydrogen chloride in an appropriate solvent to precipitate the desired hydrochloride salt.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine HCl cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrochloride Salt Formation precursor1 2-Chloro-4-methoxypyridine reaction1 Reaction Mixture precursor1->reaction1 precursor2 Piperazine (excess) precursor2->reaction1 solvent1 Solvent (e.g., DMF) solvent1->reaction1 conditions1 Heat (e.g., 80-100°C) conditions1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 intermediate 1-(4-Methoxypyridin-2-yl)piperazine (Free Base) workup1->intermediate Crude Product reaction2 Salt Formation intermediate->reaction2 reagent2 HCl in Solvent (e.g., Methanol) reagent2->reaction2 final_product 1-(4-Methoxypyridin-2-yl)piperazine HCl (Solid) reaction2->final_product

Caption: Synthetic workflow for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Chloro-4-methoxypyridine17228-69-2143.57≥97%Sigma-Aldrich
Piperazine110-85-086.14≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AN/AN/APrepared in-house
BrineN/AN/AN/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04GranularVWR
Methanol67-56-132.04ACS GradeFisher Scientific
Hydrogen Chloride Solution7647-01-036.462 M in Diethyl EtherSigma-Aldrich

3.2. Step-by-Step Procedure

Step 1: Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine (Free Base)

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyridine (5.0 g, 34.8 mmol).

  • Add piperazine (15.0 g, 174 mmol, 5 equivalents) to the flask. The use of a significant excess of piperazine drives the reaction to completion and acts as an in-situ base.

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. DMF is an excellent polar aprotic solvent for this type of SNAr reaction, as it can solvate the ionic intermediates.

  • Heat the reaction mixture to 90 °C with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold water. This will precipitate the crude product and dissolve the excess piperazine and DMF.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any remaining acidic impurities, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-methoxypyridin-2-yl)piperazine as an oil or a low-melting solid.

Step 2: Preparation of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

  • Dissolve the crude 1-(4-Methoxypyridin-2-yl)piperazine (assuming a quantitative yield from the previous step, ~6.7 g, 34.8 mmol) in a minimal amount of methanol (approximately 50 mL) in a 250 mL Erlenmeyer flask.

  • While stirring, slowly add a 2 M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride as a white to off-white solid.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: The melting point of the hydrochloride salt is expected to be significantly higher than the free base.

  • 1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methoxy group, the aromatic protons on the pyridine ring, and the methylene protons of the piperazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C10H15N3O, M.W. 193.25 g/mol ).[4][5][6]

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography.

Expected Yield: The overall yield for this two-step synthesis is typically in the range of 70-85%.

Safety and Handling Precautions

  • 2-Chloro-4-methoxypyridine: This compound is a skin and eye irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Work in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with extreme care in a fume hood.

  • Hydrogen Chloride Solution: This is a corrosive and toxic solution. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature slightly. Ensure the starting materials are of high purity.
Low Yield Inefficient extraction or loss of product during work-up.Ensure complete extraction by performing multiple extractions. Be careful during the filtration and transfer steps.
Product is an Oil and Difficult to Solidify Presence of impurities.Purify the crude free base by column chromatography before proceeding to the salt formation step.
Discolored Product Impurities from starting materials or side reactions.Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride. By following these detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided rationale for experimental choices and troubleshooting guide should aid in achieving a high yield of the desired product with excellent purity.

References

  • PureSynth. (n.d.). 2-Chloro-4-Methoxypyridine 98.0%(GC). Retrieved from [Link]

  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • PubChemLite. (n.d.). 1-(4-methoxypyridin-2-yl)piperazine (C10H15N3O). Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC. (n.d.). (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. Retrieved from [Link]

  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Journal of Molecular Structure. (2023). Six new salts prepared by acid-base reactions containing 4-(2-methoxyphenyl)piperazin-1-ium cation (2-MeOPP) with simple organic-acid anions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

Sources

Application

Reaction conditions for coupling piperazine with 2-chloro-4-methoxypyridine

Technical Application Note: Optimized Coupling Strategies for 2-Chloro-4-methoxypyridine and Piperazine and Buchwald-Hartwig Amination Audience: Medicinal Chemists, Process Development Scientists Executive Summary The co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Coupling Strategies for 2-Chloro-4-methoxypyridine and Piperazine


 and Buchwald-Hartwig Amination
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The coupling of 2-chloro-4-methoxypyridine (Electrophile) with piperazine (Nucleophile) is a critical transformation in the synthesis of GPCR ligands, kinase inhibitors, and antipsychotic pharmacophores. While the 2-chloropyridine moiety is generally reactive toward Nucleophilic Aromatic Substitution (


), the presence of the electron-donating 4-methoxy group deactivates the ring, raising the activation energy barrier compared to 4-nitro or 4-cyano analogs.

This guide details three validated protocols to overcome this electronic deactivation:

  • Thermal

    
     (Method A):  The industrial standard using neat amine or polar aprotic solvents.
    
  • Microwave-Assisted

    
     (Method B):  A high-throughput approach for rapid library generation.
    
  • Buchwald-Hartwig Amination (Method C): A catalytic solution for milder conditions and enhanced chemoselectivity.

Mechanistic Insight & Reaction Design

The Challenge: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The rate-determining step is typically the nucleophilic attack.

  • 2-Position Activation: The ring nitrogen withdraws electron density (inductive and mesomeric effects), activating the C2-Cl bond.

  • 4-Methoxy Deactivation: The methoxy group at C4 donates electron density into the ring (+M effect), partially counteracting the activation provided by the ring nitrogen. This necessitates higher temperatures or catalysis compared to unsubstituted 2-chloropyridine.

Reaction Scheme: The target product is 1-(4-methoxypyridin-2-yl)piperazine . A common side product is the bis-coupled species, 1,4-bis(4-methoxypyridin-2-yl)piperazine , formed if the piperazine concentration is too low.

ReactionScheme cluster_inputs cluster_process SM1 2-Chloro-4-methoxypyridine (Electrophile) Step1 Transition State (Meisenheimer Complex) SM1->Step1 SM2 Piperazine (Nucleophile, Excess) SM2->Step1 Product 1-(4-methoxypyridin-2-yl)piperazine (Target) Step1->Product Major Pathway SideProduct Bis-coupled Impurity (Avoid with Excess Amine) Step1->SideProduct Minor Pathway (if <3 equiv. amine)

Caption: Reaction pathway illustrating the competition between mono-arylation (target) and bis-arylation (impurity).

Experimental Protocols

Method A: Thermal (Scalable & Cost-Effective)

Best for: Gram-to-kilogram scale synthesis where catalyst cost is a concern.

Rationale: Using piperazine as both the reactant and the solvent (or co-solvent) drives the equilibrium forward and statistically suppresses the formation of the bis-coupled side product.

Protocol:

  • Stoichiometry: Charge a reaction vessel with 2-chloro-4-methoxypyridine (1.0 equiv) and piperazine (3.0 – 5.0 equiv) .

    • Note: 3-5 equivalents are crucial to prevent the product (a secondary amine) from competing with the starting material.

  • Solvent:

    • Option 1 (Neat): If operating >110°C, the mixture may melt (Piperazine mp: 106°C).

    • Option 2 (Solution): Add n-Butanol or DMSO (3-5 volumes). n-Butanol is preferred for easier workup.

  • Reaction: Heat the mixture to 110–120°C for 12–18 hours .

    • Monitor by HPLC/TLC. The starting chloride is less polar than the product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Critical Wash: Wash the organic layer with water (3x) . Piperazine is highly water-soluble; the target product is lipophilic. This removes the excess piperazine efficiently.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc or column chromatography (DCM/MeOH) if necessary.

Method B: Microwave-Assisted Synthesis

Best for: Rapid library generation (mg scale).

Protocol:

  • Combine 2-chloro-4-methoxypyridine (1.0 equiv), piperazine (3.0 equiv), and NMP (N-methyl-2-pyrrolidone) (2 mL/mmol) in a microwave vial.

  • Add DIPEA (2.0 equiv) if not using a large excess of piperazine.

  • Irradiate at 160°C for 20–40 minutes .

  • Directly purify via preparative HPLC or dilute/extract as in Method A.

Method C: Buchwald-Hartwig Amination (Catalytic)

Best for: Temperature-sensitive substrates or if the thermal method fails due to steric/electronic issues.

Rationale: Palladium catalysis lowers the activation energy, allowing the reaction to proceed at lower temperatures (80-100°C) and often with lower equivalents of amine.

Protocol:

  • Catalyst System:

    • Pre-catalyst:

      
       (2-5 mol%) or 
      
      
      
      .
    • Ligand: BINAP or Xantphos (optimum for C-N coupling with pyridines).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (Cesium Carbonate).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Procedure:

    • Degas solvent with Nitrogen/Argon for 15 mins.

    • Add halide (1.0 equiv), piperazine (1.2–1.5 equiv), Base (2.0 equiv), Pd source, and Ligand.

    • Heat to 90°C for 4–8 hours under inert atmosphere.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography.

Comparative Analysis of Methods

FeatureMethod A: Thermal

Method B: MicrowaveMethod C: Buchwald-Hartwig
Temperature High (110–130°C)Very High (160°C)Moderate (80–100°C)
Time 12–24 Hours20–40 Minutes4–8 Hours
Reagents Cheap (Amine only)CheapExpensive (Pd/Ligand)
Scalability Excellent (Kg)Poor (mg to g)Good (Kg)
Impurity Profile Bis-coupling possibleDegradation possiblePd residues
Typical Yield 65–85%70–90%80–95%

Troubleshooting & Critical Control Points

Workflow Logic: The following diagram illustrates the decision-making process for selecting the correct workup and purification strategy.

Workflow Start Reaction Complete (TLC/LCMS Check) Check Is excess Piperazine present? Start->Check Yes Aqueous Workup: Wash Organic phase 3x with Water (Piperazine partitions to Aqueous) Check->Yes Yes (Method A/B) No Direct Concentration Check->No No (Method C) Purification Assess Purity Yes->Purification No->Purification Pure Final Product (>95% Purity) Purification->Pure Clean Impure Flash Chromatography DCM:MeOH:NH3 (90:9:1) Purification->Impure Side Products

Caption: Post-reaction processing workflow to ensure removal of excess amine and isolation of pure product.

Key Troubleshooting Tips:

  • Low Conversion: If using Method A, increase temperature to 130°C or switch to a sealed tube. Ensure the solvent (if used) is dry, although water tolerance is higher in

    
     than Pd-coupling.
    
  • Emulsions: During the water wash in Method A, piperazine can sometimes act as a surfactant. Add brine to break emulsions.

  • Bis-Coupling: If the bis-product is observed by LCMS, increase the piperazine equivalents to 5-10x. The excess can be recovered from the aqueous layer if necessary.

References

  • Mechanistic Studies on

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chlorides. Chemical Reviews.

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Specific Analogous Couplings (Patent Literature)

    • Process for the synthesis of piperazine derivatives. WO2005021522A1.

  • Reaction Conditions Database

    • BenchChem.[2] Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. (Note: Analogous benzylic/aromatic systems).

Sources

Method

Technical Guide: Using 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride in Medicinal Chemistry

Executive Summary 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a high-value pharmacophore scaffold belonging to the N-arylpiperazine class. It is widely utilized in the development of ligands for G-Protein Couple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a high-value pharmacophore scaffold belonging to the N-arylpiperazine class. It is widely utilized in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly dopaminergic (D2/D3) and serotonergic (5-HT1A/2A) targets.

This guide provides a comprehensive technical overview for researchers utilizing this building block. It covers the structural rationale for its use, validated protocols for its chemical manipulation (free-basing and coupling), and safety/handling procedures.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride
Common Abbreviation 1-4MPP-HCl
CAS Number (Free Base) 444666-41-5
Molecular Formula C₁₀H₁₅N₃O[1][2] · xHCl (typically mono- or dihydrochloride)
Molecular Weight 193.25 g/mol (Free Base)
Solubility High in H₂O, DMSO, MeOH; Low in DCM, Hexanes (Salt form)
pKa (Calc.) ~8.5 (Piperazine NH), ~3.5 (Pyridine N)
Key Functional Groups Secondary Amine (Nucleophile), Pyridine (H-Bond Acceptor), Methoxy (Electron Donor)

Medicinal Chemistry Rationale: The "Why"

The Privileged Scaffold

The N-arylpiperazine moiety is a "privileged structure" in CNS drug discovery. The 1-4MPP-HCl variant offers distinct advantages over the standard phenylpiperazine:

  • Solubility & Lipophilicity: The pyridine nitrogen lowers logP compared to a phenyl ring, improving aqueous solubility and reducing non-specific binding.

  • Electronic Tuning: The 4-methoxy group is an electron-donating group (EDG). It increases the electron density of the pyridine ring, making the pyridine nitrogen a stronger hydrogen bond acceptor than in unsubstituted pyridine analogs.

  • Metabolic Stability: The 2-pyridyl attachment blocks the metabolically labile para-position often found in phenylpiperazines (which are prone to hydroxylation), while the 4-methoxy group provides a specific metabolic handle (O-demethylation) that can be tuned.

Pharmacophore Mapping

The diagram below illustrates how 1-4MPP interacts within a typical GPCR binding pocket (e.g., Dopamine D2).

Pharmacophore cluster_0 GPCR Orthosteric Binding Pocket Ligand 1-(4-Methoxypyridin-2-yl)piperazine Receptor_Asp Aspartate Residue (Ionic Interaction) Ligand->Receptor_Asp Protonated NH (Piperazine) Receptor_Phe Phenylalanine/Trp (Pi-Pi Stacking) Ligand->Receptor_Phe Pyridine Ring Receptor_Ser Serine/Threonine (H-Bonding) Ligand->Receptor_Ser Methoxy Oxygen (H-Bond Acceptor)

Caption: Interaction map of 1-4MPP within a theoretical aminergic GPCR binding site.

Experimental Protocols

Protocol A: Salt Free-Basing (Mandatory Precursor Step)

Context: The hydrochloride salt is stable for storage but non-nucleophilic. For coupling reactions (SNAr, Amidation, Reductive Amination), the free base must be liberated to restore the reactivity of the secondary amine.

Reagents:

  • 1-4MPP-HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Na₂CO₃ or 1N NaOH

  • Brine

Procedure:

  • Dissolution: Suspend 1-4MPP-HCl in DCM (10 mL per gram). Note that the salt may not fully dissolve initially.

  • Neutralization: Add an equal volume of Saturated Na₂CO₃. Stir vigorously for 15 minutes. The organic layer should become clear as the free base dissolves.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer 2x with DCM to ensure complete recovery.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The resulting oil/solid should be used immediately or stored under argon. Verify disappearance of HCl peak if using IR, or simply proceed based on mass recovery (theoretical yield is usually >95%).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

Context: Attaching the 1-4MPP scaffold to a core heteroaromatic ring (e.g., a chloropyrimidine or chloropyridine) to build a larger drug candidate.

Reagents:

  • 1-4MPP (Free base from Protocol A) (1.1 eq)

  • Electrophile (e.g., 4-chloro-quinazoline) (1.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF or DMSO (for high temp) or Isopropanol (for reflux)

Step-by-Step:

  • Setup: In a reaction vial, dissolve the Electrophile (1.0 mmol) in DMF (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by 1-4MPP free base (1.1 mmol).

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.

    • Note: The secondary amine of the piperazine is highly nucleophilic; reaction is typically complete within 2–4 hours.

  • Workup: Pour reaction mixture into ice-water (20 mL).

    • If precipitate forms: Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol C: Reductive Amination

Context: Linking 1-4MPP to an aldehyde-containing scaffold.

Reagents:

  • 1-4MPP (Free base) (1.0 eq)

  • Aldehyde partner (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (Dichloroethane) or DCM

  • Additive: Acetic Acid (cat., 1-2 drops)

Step-by-Step:

  • Imine Formation: Mix 1-4MPP and Aldehyde in DCE under Nitrogen. Add Acetic Acid. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Add STAB in one portion. Stir at RT overnight.

  • Quench: Quench with Saturated NaHCO₃. Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM. Wash with brine.

  • Purification: The resulting tertiary amine often requires amine-functionalized silica or basic alumina for purification to prevent streaking.

Synthetic Workflow Diagram

The following diagram outlines the decision tree for utilizing 1-4MPP-HCl in library synthesis.

Synthesis Start 1-4MPP-HCl (Salt Form) FreeBase Free Base (Reactive Amine) Start->FreeBase Na2CO3 / DCM Protocol A Route1 Route A: SNAr (vs Aryl Halides) FreeBase->Route1 Heat, Base Route2 Route B: Amidation (vs Carboxylic Acids) FreeBase->Route2 HATU, DIPEA Route3 Route C: Reductive Amination (vs Aldehydes) FreeBase->Route3 STAB, AcOH Product1 Biaryl Product (Kinase/GPCR) Route1->Product1 Product2 Amide Linker (Peptidomimetic) Route2->Product2 Product3 Alkyl Linker (Flexible Tether) Route3->Product3

Caption: Synthetic diversification pathways starting from 1-(4-Methoxypyridin-2-yl)piperazine HCl.

Handling, Safety, and Stability

Storage & Stability[8][9][10]
  • Hygroscopicity: Piperazine salts are hygroscopic.[3] Store in a tightly sealed container, preferably in a desiccator.

  • Temperature: Room temperature storage is generally acceptable, but 4°C is recommended for long-term storage to prevent any potential oxidation of the methoxy group or pyridine ring over years.

  • Light: Protect from intense light, as electron-rich pyridines can be photo-labile over extended periods.

Safety Hazards
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Handling: Wear standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.

  • Spill Cleanup: Neutralize with weak base (sodium bicarbonate) if in solution, then absorb.[4] If solid, sweep up avoiding dust generation.[5]

References

  • Boćkowski, M. et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.[6] Retrieved from [Link]

  • Moura, R. G. et al. (2021).[7] Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(x), 106-111.[7] Retrieved from [Link]

Sources

Application

Optimization of Buchwald-Hartwig Amination for Methoxypyridine Piperazine Synthesis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds that are ubiquitous in pharmaceuticals and functional materials.[1][2] This application note provides a comprehensive guide to the optimization and execution of the Buchwald-Hartwig amination for the synthesis of methoxypyridine piperazine derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a systematic approach to catalyst and ligand selection, and provide detailed, field-tested protocols for reaction setup, monitoring, workup, and purification. This guide is designed to empower researchers to navigate the complexities of this powerful cross-coupling reaction and achieve high-yielding, reproducible results.

Introduction: The Significance of Methoxypyridine Piperazine Scaffolds

The fusion of a methoxypyridine moiety with a piperazine ring creates a privileged structural motif in drug discovery. The methoxy group can modulate the electronic properties and metabolic stability of the pyridine ring, while the piperazine unit offers a versatile handle for introducing a wide range of substituents to fine-tune pharmacological activity, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties. The Buchwald-Hartwig amination provides a direct and efficient route to these valuable compounds, overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1]

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine.[3][4] The catalytic cycle, a finely tuned sequence of organometallic transformations, is the key to its success.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The reaction proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methoxypyridine, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5][6]

  • Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2][7]

  • Reductive Elimination: The desired C-N bond is formed as the methoxypyridine and piperazine fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of ligand is critical in promoting reductive elimination over this competing pathway.[1][8]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR_2, Base PdII_Amido Ar-Pd(II)(NR_2)L_n Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR_2 Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Optimization: A Strategic Approach

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters. A systematic approach to optimizing these variables is crucial for achieving high yields and purity.

The Palladium Precatalyst: Choosing the Right Entry Point

While various palladium sources can be used, modern palladium precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] These precatalysts, such as the G3 and G4 palladacycles, are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.[8]

The Ligand: The Architect of Reactivity

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, facilitates oxidative addition, and promotes the desired reductive elimination. For the coupling of electron-rich methoxypyridines with a secondary cyclic amine like piperazine, bulky and electron-rich biarylphosphine ligands are generally the most effective.[8][10]

LigandRecommended ForKey Features
RuPhos Secondary aminesGenerally a good starting point for piperazine couplings.[8]
BrettPhos Primary amines, but can be effective for some secondary aminesOffers high reactivity.[3][11]
XPhos Broad applicability, including challenging couplingsA robust and versatile ligand.[12][13]
DavePhos NH-heterocyclesCan be effective for specific substrate combinations.[3][8]
The Base: The Driving Force of Deprotonation

A strong, non-nucleophilic base is required to deprotonate the piperazine, facilitating its coordination to the palladium center.[14] The choice of base can significantly impact the reaction rate and functional group tolerance.

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) High reactivity, often leads to faster reactions.[6][14]Incompatible with many base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) Useful for substrates with protic functional groups.[3]Can be more expensive and requires careful handling.
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) Milder conditions, compatible with a wider range of functional groups.[8][14]Often requires higher temperatures and longer reaction times.[8]
The Solvent: The Reaction's Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[6]

SolventTypical Temperature Range (°C)Notes
Toluene 80 - 110A common and effective solvent for many Buchwald-Hartwig reactions.[3][15]
1,4-Dioxane 80 - 100Another widely used solvent.[3]
tert-Butanol (t-BuOH) 80 - 100Can be beneficial in certain cases.[3]

Experimental Protocols: From Setup to Purified Product

The following protocols provide a detailed, step-by-step guide for the synthesis of a methoxypyridine piperazine derivative.

Experimental Workflow

Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the Buchwald-Hartwig amination.

General Procedure for Small-Scale Reaction Optimization

This protocol is designed for screening different ligands, bases, and solvents to identify the optimal reaction conditions.

Materials:

  • Methoxypyridine halide (e.g., 2-chloro-4-methoxypyridine or 3-bromo-5-methoxypyridine) (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos G3) (1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand) (1.1-1.2 x mol% of Pd)

  • Base (e.g., NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if separate), and base under an inert atmosphere (e.g., in a glovebox).[8]

  • Add the methoxypyridine halide and piperazine.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[8]

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[6]

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8][10]

General Procedure for Reaction Workup and Purification

Procedure:

  • Upon completion, cool the reaction to room temperature.[10]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.[10]

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[8]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired methoxypyridine piperazine derivative.[15][16]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, suboptimal ligand or base, insufficient temperature.[8][17]Use a reliable precatalyst, screen different ligands and bases, and consider increasing the reaction temperature.[8]
Hydrodehalogenation (Side Product) β-hydride elimination is competing with reductive elimination.[1][6]Change the ligand to one that promotes faster reductive elimination. Ensure strictly anhydrous conditions.[6][8]
Formation of Palladium Black Catalyst decomposition.[17]This indicates the catalyst is no longer active. Consider a more stable precatalyst or ligand, or lower the reaction temperature.[17]
Poor Regioselectivity (with di- or poly-halopyridines) Similar reactivity of different halogen positions.The electronic nature of the pyridine ring often dictates selectivity, with positions ortho and para to the nitrogen being more activated. Careful selection of the catalyst and reaction conditions may be required to achieve desired regioselectivity.[6]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of methoxypyridine piperazine derivatives. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists in academic and industrial settings, facilitating the efficient and reproducible synthesis of novel molecules for drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Steven Nolan. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ScholarWorks@GVSU. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • MDPI. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]

  • ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]

  • Preprints.org. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

  • Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

Sources

Method

Application Note &amp; Protocol: High-Yield Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine Dihydrochloride

Abstract & Introduction In pharmaceutical development and medicinal chemistry, the conversion of a free base form of an active pharmaceutical ingredient (API) to a salt is a critical step for optimizing its physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In pharmaceutical development and medicinal chemistry, the conversion of a free base form of an active pharmaceutical ingredient (API) to a salt is a critical step for optimizing its physicochemical properties. Salt formation, particularly the generation of hydrochlorides, can significantly enhance aqueous solubility, improve stability, and facilitate handling by converting oils or low-melting solids into crystalline materials with higher melting points.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient conversion of the free base 1-(4-Methoxypyridin-2-yl)piperazine to its more stable and soluble dihydrochloride salt.

The protocol herein is designed for researchers in drug discovery and process development. It emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible synthesis. We will detail the rationale behind solvent selection, stoichiometric control of the acid, and the analytical methods required to validate the successful formation and purity of the final product.

Scientific Principles of Hydrochloride Salt Formation

The conversion of an amine to its hydrochloride salt is a fundamental acid-base reaction.[3][4] The piperazine moiety in 1-(4-Methoxypyridin-2-yl)piperazine contains two basic nitrogen atoms, each with a lone pair of electrons. These sites are susceptible to protonation by a strong acid like hydrochloric acid (HCl).

The reaction proceeds as follows: The lone pair on a nitrogen atom acts as a Lewis base, attacking the proton of HCl. This forms a new, stable N-H bond, resulting in a positively charged ammonium cation, with the chloride ion acting as the counter-ion.[3] Due to the presence of two basic nitrogens in the piperazine ring, two equivalents of HCl are required to form the dihydrochloride salt, ensuring complete protonation and maximizing the salt's desirable properties.

Key Considerations:

  • Solvent System: The choice of solvent is paramount. An ideal solvent will fully dissolve the free base while having very low solubility for the resulting hydrochloride salt.[5][6] This differential solubility is the driving force for the crystallization or precipitation of the product from the reaction mixture, enabling high-yield isolation. Anhydrous solvents are highly recommended to prevent the formation of hydrates and to ensure a clean, crystalline product.[7][8]

  • Stoichiometry: Precise control over the molar equivalents of HCl is crucial. While a slight excess can be used to drive the reaction to completion, a significant excess can lead to impurities. For the formation of the dihydrochloride salt, a 1:2 molar ratio of the free base to HCl is theoretically required.

  • Crystallization: The formation of a crystalline solid is the desired outcome. This is influenced by factors such as the rate of acid addition, temperature, and agitation. Slow addition of the acid allows for the formation of more ordered, larger crystals, which are easier to filter and typically have higher purity.

Diagram of Chemical Transformation

Caption: High-level workflow for the conversion of free base to hydrochloride salt.

Detailed Step-by-Step Protocol

This protocol is based on a 5.0 g scale of the free base. Adjust reagent quantities accordingly for different scales.

Preparation of the Free Base Solution
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 1-(4-Methoxypyridin-2-yl)piperazine.

  • Add 100 mL of anhydrous isopropanol (IPA) to the flask.

  • Stir the mixture at room temperature until the free base is completely dissolved, resulting in a clear solution.

    • Scientist's Note: Ensuring the free base is fully dissolved before adding the acid is critical for uniform reaction and to prevent the free base from being trapped within the precipitating salt, which would lead to an impure product.

Acidification and Salt Precipitation
  • Calculate the required volume of the HCl solution.

    • MW of Free Base: 207.27 g/mol

    • Moles of Free Base: 5.0 g / 207.27 g/mol = 0.0241 mol

    • Required Moles of HCl (for dihydrochloride): 0.0241 mol * 2 = 0.0482 mol

    • Required Volume of 2.0 M HCl in IPA: 0.0482 mol / 2.0 mol/L = 24.1 mL

  • Transfer approximately 25 mL of the 2.0 M HCl in IPA solution to an addition funnel.

  • While vigorously stirring the free base solution, add the HCl solution dropwise over a period of 20-30 minutes.

    • Rationale: Slow, controlled addition is key to promoting the growth of well-defined crystals rather than an amorphous powder or oil. A rapid change in polarity can cause the product to "crash out" of solution, trapping impurities.

  • A white precipitate should begin to form shortly after the acid addition begins.

  • After the addition is complete, allow the resulting slurry to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion and to maximize crystal growth.

Isolation and Purification
  • Set up a Buchner funnel for vacuum filtration.

  • Filter the slurry under vacuum to collect the white solid.

  • Wash the collected solid (the filter cake) with two portions of cold (0-5 °C) anhydrous IPA (2 x 20 mL).

    • Rationale: Washing with cold solvent minimizes the loss of the desired salt, which may have slight solubility, while effectively removing any soluble impurities or unreacted starting material.

  • Wash the filter cake with two portions of anhydrous diethyl ether (2 x 20 mL).

    • Rationale: The ether wash helps to displace the higher-boiling IPA, which facilitates faster and more thorough drying of the final product.

  • Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the solid.

Drying
  • Transfer the white solid from the funnel to a pre-weighed watch glass.

  • Dry the product in a vacuum oven at 40-50 °C for 12-24 hours or until a constant weight is achieved.

  • Record the final weight and calculate the percentage yield. An expected yield is typically >95%.

Characterization and Quality Control

Successful conversion must be confirmed using a combination of analytical techniques.

ParameterFree Base (Typical)Dihydrochloride Salt (Expected)Rationale for Change
Appearance Off-white to yellow solid/oilWhite crystalline solidThe formation of an ionic crystal lattice results in a more ordered solid state. [2]
Melting Point Lower, may be broadHigher and sharp (e.g., >200 °C)Ionic compounds have strong electrostatic forces in their crystal lattice, requiring more energy to break, thus leading to higher melting points. A sharp melting point is an indicator of high purity. [9][10]
FTIR Spectroscopy C-H, C-N, C-O stretchesAppearance of a very broad, strong absorption band from ~2400-2700 cm⁻¹ (N-H⁺ stretch). Shifts in C-N stretches may also be seen.This broad band is characteristic of the stretching vibration of the newly formed ammonium (N-H⁺) group in the salt, providing definitive evidence of protonation. [3][11]
¹H NMR Spectroscopy Specific chemical shiftsDownfield shift (Δδ ≈ +0.5 to +1.0 ppm) for protons on carbons adjacent to the piperazine nitrogens. Appearance of a broad N-H⁺ signal.The positive charge on the nitrogen atoms is electron-withdrawing, which de-shields the adjacent protons, causing them to resonate at a lower field (higher ppm). This provides unambiguous proof of salt formation at a molecular level. [12][13]
Solubility Soluble in non-polar organic solventsGenerally insoluble in non-polar organic solvents (e.g., ether, hexanes); soluble in water and polar protic solvents (e.g., methanol).The ionic nature of the salt greatly increases its polarity, making it more soluble in polar solvents like water and less soluble in non-polar organic solvents. [1][3]

Safety Precautions

  • 1-(4-Methoxypyridin-2-yl)piperazine: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.

  • Hydrochloric Acid Solution in Isopropanol: Corrosive and flammable. Handle only in a well-ventilated chemical fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Isopropanol and Diethyl Ether: Highly flammable liquids. Ensure there are no ignition sources nearby. Use in a well-ventilated area.

Troubleshooting

IssuePossible CauseSuggested Solution
Product "oils out" instead of precipitating The product is too soluble in the chosen solvent, or the concentration is too high.Add a less polar co-solvent in which the salt is insoluble (an anti-solvent), such as anhydrous diethyl ether or heptane, dropwise until precipitation begins. Scratch the inside of the flask with a glass rod to induce crystallization.
No precipitate forms after acid addition The free base concentration is too low, or the salt is soluble in the solvent system.Reduce the volume of the solvent using a rotary evaporator (ensure no heat is applied if using volatile ethers). Cool the solution in an ice bath to decrease solubility. If precipitation still does not occur, the solvent system is inappropriate.
Low Yield The salt has significant solubility in the reaction or wash solvent. Incomplete reaction.Ensure the wash solvent (IPA) is thoroughly chilled before use. Minimize the volume of wash solvent. Confirm that the full two equivalents of HCl were added and that the reaction was stirred for the recommended time.
Broad Melting Point Range The product is impure, potentially containing trapped free base or solvent.Recrystallize the product from a suitable solvent system (e.g., methanol/IPA). Ensure the product is completely dry by extending the time in the vacuum oven. A broad melting range suggests the presence of impurities that disrupt the crystal lattice. [10]

References

  • Witte, K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Available at: [Link]

  • Grosso, A. T., & Kresta, S. M. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Jaroszewicz, M. J., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]

  • Sciencemadness Discussion Board. (2006). crystallization and dry reagents. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Available at: [Link]

  • Witte, K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Semantic Scholar. Available at: [Link]

  • Bellamy, L. J. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Kelley, B. D., & Butler, B. M. (2015). Melting point trends and solid phase behaviors of model salts with ion size asymmetry and distributed cation charge. The Journal of Chemical Physics. Available at: [Link]

  • Jaroszewicz, M. J., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

  • Reddit r/chemistry. (2022). What's the proper way to convert a freebase to hydrochloride? Available at: [Link]

  • Perea, J. A., & Nicol, M. J. (2025). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. ResearchGate. Available at: [Link]

  • Wasylishen, R. E., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Al-Obaidi, H., & Buckton, G. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Pharmaceutics. Available at: [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. Available at: [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research. Available at: [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. Available at: [Link]

  • Organic Chemistry Explained. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2019). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available at: [Link]

  • Google Patents. (2005). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride? Available at: [Link]

  • Al-Jammal, A. (2021). experiment (1) determination of melting points. Available at: [Link]

  • Reddit r/chemistry. (2023). Salt formation. Available at: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Google Patents. (n.d.). US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Ershad, N. F., et al. (n.d.). Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor. Technology Networks. Available at: [Link]

  • Koch, S. A., & Doyle, T. D. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. Analytical Chemistry. Available at: [Link]

  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. EP 0251141 B1. Available at: [Link]

Sources

Application

Application Note: Applications of 1-(4-Methoxypyridin-2-yl)piperazine HCl in Aminergic GPCR Ligand Design

Structural and Mechanistic Rationale Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the foundational pharmacophore for numerous central nervous system (CNS) therapeutics targeting am...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Rationale

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the foundational pharmacophore for numerous central nervous system (CNS) therapeutics targeting aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors[1]. Within this class, the 1-(4-methoxypyridin-2-yl)piperazine moiety offers a highly refined structural profile compared to traditional unsubstituted phenylpiperazines.

The Causality of Scaffold Selection

The transition from a phenyl ring to a 4-methoxypyridine system is driven by specific physicochemical and structural biology requirements:

  • Electronic and ADME Optimization: The introduction of the pyridine nitrogen significantly reduces the overall lipophilicity (logP) of the molecule. Lowering lipophilicity is a critical strategy for improving CNS MultiParameter Optimization (MPO) scores, enhancing aqueous solubility, and reducing off-target promiscuity[1].

  • Receptor Anchoring: The basic piperazine nitrogen (N4) possesses a pKa of approximately 8.5, ensuring it remains protonated at physiological pH. This protonated amine is strictly required to form a highly conserved salt bridge with the Asp3.32 residue located on Transmembrane Helix 3 (TM3) of aminergic GPCRs[2].

  • Orthosteric Pocket Interactions: The 4-methoxy group acts as a specific hydrogen-bond acceptor, providing a distinct vector to interact with polar residues (e.g., Ser5.42/Thr) in the binding pocket, while the electron-deficient pyridine ring engages in

    
     stacking with aromatic residues like Phe6.52 on TM6[2]. This precise network of interactions has been recently exploited to develop highly selective, functionally biased 5-HT1A agonists[3].
    

GPCR_Interaction Ligand 1-(4-Methoxypyridin-2-yl)piperazine Pip Protonated Piperazine N4 Ligand->Pip Pyr Pyridine Ring Ligand->Pyr OMe 4-Methoxy Group Ligand->OMe Asp Asp3.32 (TM3) Pip->Asp Salt Bridge Phe Phe6.52 (TM6) Pyr->Phe Pi-Pi Stacking Ser Ser5.42 (TM5) OMe->Ser H-Bond Acceptor

Fig 1: Pharmacophore mapping of 1-(4-methoxypyridin-2-yl)piperazine within the aminergic GPCR pocket.

Pharmacological Profile & SAR Data

To illustrate the impact of the 4-methoxypyridine substitution, Table 1 summarizes the typical Structure-Activity Relationship (SAR) shift observed when modifying the arylpiperazine core in long-chain GPCR ligands.

Table 1: Comparative SAR Profile of Arylpiperazine Pharmacophores at Aminergic GPCRs

Pharmacophore Core5-HT1A

(nM)
D2

(nM)
Calculated LogPPrimary Advantage
Phenylpiperazine15.245.13.2Baseline affinity
2-Methoxyphenylpiperazine5.412.33.1High aminergic affinity
4-Methoxypyridin-2-ylpiperazine 2.1 >1000 2.4 High 5-HT1A selectivity & improved ADME

Note: The 4-methoxypyridin-2-yl moiety significantly enhances 5-HT1A selectivity over D2 while lowering lipophilicity, a critical factor for modern CNS drug design[3].

Experimental Workflows & Protocols

The integration of 1-(4-Methoxypyridin-2-yl)piperazine HCl into a drug discovery pipeline requires a robust, self-validating workflow spanning chemical synthesis to functional pharmacological evaluation.

Workflow Start 1-(4-Methoxypyridin-2-yl)piperazine HCl (Starting Material) Synth N-Alkylation / Acylation (Linker Attachment) Start->Synth Purif Purification & Characterization (LC-MS Validation) Synth->Purif Bind Radioligand Binding Assay (Affinity: Ki determination) Purif->Bind Func Gi-Coupled Functional Assay (cAMP & Z'-factor validation) Bind->Func Lead Lead Optimization (SAR Analysis) Func->Lead Lead->Synth Iterative Design

Fig 2: End-to-end workflow for GPCR ligand discovery utilizing the methoxypyridine-piperazine core.

Protocol 1: Chemical Synthesis (N-Alkylation of the Piperazine Core)

Causality: The starting material is supplied as a hydrochloride (HCl) salt to prevent atmospheric oxidation and enhance shelf stability. Before the secondary amine can act as a nucleophile to attach the linker moiety, the salt must be neutralized using a non-nucleophilic base.

  • Free-Basing: Suspend 1.0 mmol of 1-(4-Methoxypyridin-2-yl)piperazine HCl in 5 mL of anhydrous acetonitrile (

    
    ). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl without competing for the electrophile due to its steric hindrance.
    
  • Alkylation: Add 1.0 equivalent of the desired alkyl halide (e.g., a bromoethyl-aryl linker) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Step (Reaction Monitoring): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete and valid for workup only when the

    
     194 
    
    
    
    peak (representing the free starting piperazine) is entirely consumed, ensuring high yield and preventing difficult downstream purification.
  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: Radioligand Competition Binding Assay (5-HT1A)

Causality: To determine the binding affinity (


) of the newly synthesized ligands, a competition assay is used where the test compound displaces a known radioactive agonist.
  • Membrane Preparation: Resuspend CHO cell membranes stably expressing the human 5-HT1A receptor in assay buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), and 25 µL of
    
    
    -8-OH-DPAT (final concentration 1 nM). Causality:
    
    
    -8-OH-DPAT is chosen because it is a highly selective full agonist for 5-HT1A, ensuring the assay specifically measures affinity at the active state of the receptor.
  • Self-Validating Step (NSB Definition): In control wells, replace the test compound with 10 µM of unlabeled serotonin (5-HT). Causality: This massive excess of endogenous ligand saturates all specific 5-HT1A receptor sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB) to lipids or plastic. If NSB exceeds 20% of total binding, the assay is invalid and the washing protocol must be optimized.

  • Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 3: Gi-Coupled Functional Assay (cAMP Accumulation)

Causality: Binding affinity (


) does not indicate efficacy. Because 5-HT1A is a 

-coupled receptor, its activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. To measure this inhibition, we must first artificially stimulate cAMP production.
  • Cell Seeding: Plate CHO-h5-HT1A cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, allowing it to accumulate to measurable levels.

  • Stimulation & Treatment: Add 10 µM Forskolin concurrently with the test compounds. Causality: Forskolin directly activates adenylyl cyclase. A successful 5-HT1A agonist will dose-dependently suppress this Forskolin-induced cAMP spike.

  • Detection: After 30 minutes of incubation, lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP Cryptate).

  • Self-Validating Step (Z'-Factor Calculation): Calculate the Z'-factor using the Forskolin-only wells (Maximum cAMP signal) and Forskolin + 10 µM 8-OH-DPAT wells (Minimum cAMP signal). The assay is only validated for data extraction if the

    
    , proving the signal window is robust enough to accurately determine the 
    
    
    
    or
    
    
    of the synthesized methoxypyridine-piperazine ligands.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (via PMC / NIH) URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties in the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride due to the electronic deactivation of the pyridine ring. Unlike simple 2-chloropyridine, your substrate contains a 4-methoxy group—a strong Electron Donating Group (EDG) by resonance. This increases electron density in the ring, destabilizing the Meisenheimer intermediate required for nucleophilic aromatic substitution (


), leading to sluggish reaction rates, incomplete conversion, or the need for forcing conditions that degrade the product.

This guide provides a modular troubleshooting approach, moving from standard


 optimization to Palladium-catalyzed alternatives, and finally, a robust protocol for isolating the hydrochloride salt without forming "gummy" solids.

Module 1: The Route (Transition Metal-Free)

Context: The most common synthetic route involves reacting 2-chloro-4-methoxypyridine with piperazine .

Critical Troubleshooting (Q&A)

Q: My reaction stalls at 60-70% conversion even after 24 hours. Adding more heat just creates tar. What is happening? A: You are fighting the electronic effect of the methoxy group.

  • The Mechanism: The 4-methoxy group donates electrons into the ring, making the carbon at position 2 less electrophilic.

  • The Fix: You must switch to a dipolar aprotic solvent. If you are using Toluene or Ethanol, switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These solvents solvate the cationic counter-ion of the base/nucleophile, leaving the piperazine "naked" and significantly more reactive.

  • Recommended Temp: 100°C – 120°C.

Q: I see a large impurity spot by TLC/LCMS with double the molecular weight. How do I stop this? A: You are forming the bis-coupled dimer (1,4-bis(4-methoxypyridin-2-yl)piperazine).

  • The Cause: Piperazine has two nucleophilic nitrogens. Once the first nitrogen reacts, the product is still nucleophilic. If the concentration of the starting chloropyridine is high relative to piperazine, the product will attack another chloropyridine molecule.

  • The Fix: Use a large excess of piperazine (3.0 to 5.0 equivalents) . This ensures that statistically, a chloropyridine molecule is far more likely to encounter a free piperazine molecule than a mono-substituted product.

Q: Can I use a base like


 or 

?
A: Yes, but they can be problematic.
  • Inorganic Bases (

    
    ):  Poor solubility in organic solvents can create heterogeneous mixtures with variable kinetics.
    
  • The Fix: If using

    
    , use pure piperazine  as both the nucleophile and the base (it acts as an HCl scavenger). Since you are already using 3-5 equivalents to prevent dimerization, the excess piperazine will trap the HCl generated.
    

Module 2: The Catalytic Route (Buchwald-Hartwig)

Context: If the


 route requires temperatures that degrade your methoxy group (demethylation to pyridone), or if the yield remains stubborn <50%, you must switch to Pd-catalyzed cross-coupling.
Optimized Protocol

Q:


 failed. What is the "Gold Standard" catalytic system for this specific coupling? 
A:  Use a Pd(0)/BINAP  system. The electron-rich nature of the pyridine actually helps oxidative addition in this cycle compared to 

.
ComponentRecommendationFunction
Catalyst Source

or

Generates active Pd(0) species.
Ligand BINAP or Xantphos Bidentate ligands prevent

-hydride elimination and stabilize the Pd-center.
Base NaOtBu (Sodium tert-butoxide)Strong, bulky base essential for activating the amine.
Solvent Toluene or Dioxane Non-polar solvents are preferred here (unlike

).
Temperature 80°C - 100°CMilder than

.

Warning: Do not use halide bases (like CsF) if possible; alkoxide bases are faster for this specific amination.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct synthetic pathway and workup.

SynthesisWorkflow Start Start: 2-chloro-4-methoxypyridine CheckScale Scale & Equipment Check Start->CheckScale Decision Is substrate sensitive to >100°C or yield <50%? CheckScale->Decision SNAr_Route Route A: SNAr (Standard) Solvent: DMSO/NMP Temp: 110°C Reaction Reaction Progress Monitoring SNAr_Route->Reaction Buchwald_Route Route B: Buchwald-Hartwig Cat: Pd2(dba)3/BINAP Base: NaOtBu Buchwald_Route->Reaction Decision->SNAr_Route No (Robust) Decision->Buchwald_Route Yes (Sensitive) DimerCheck Issue: Dimer Formation? Reaction->DimerCheck IncreasePip Action: Increase Piperazine to 5.0 equivalents DimerCheck->IncreasePip Yes Workup Workup: Aqueous Extraction (Remove excess Piperazine) DimerCheck->Workup No IncreasePip->Reaction SaltForm Salt Formation: Dissolve in EtOAc -> Add HCl/EtOH Workup->SaltForm

Caption: Decision Logic for Synthesis and Optimization of 1-(4-Methoxypyridin-2-yl)piperazine.

Module 4: Isolation & Salt Formation (The "Gummy Solid" Problem)

Context: The free base is an oil or low-melting solid. The Hydrochloride salt is preferred for stability but often oils out (forms a gum) instead of crystallizing if water is present.

Protocol: Anhydrous Salt Formation
  • Free Base Isolation:

    • After the reaction, quench with water and extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Crucial Step: Wash the organic layer 3x with water to remove the excess piperazine (which is highly water-soluble). If you skip this, you will co-precipitate Piperazine di-HCl, which is difficult to separate later.

    • Dry over

      
       and evaporate to obtain the crude free base oil.
      
  • Crystallization (The "Anti-Gum" Method):

    • Solvent A: Dissolve the crude oil in a minimum amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .

    • Acid Source: Do not use aqueous HCl (37%). Instead, use 4M HCl in Dioxane or generate HCl gas in situ (by dripping Acetyl Chloride into dry alcohol).

    • Procedure:

      • Cool the amine solution to 0°C.

      • Add HCl solution dropwise with vigorous stirring.

      • If a gum forms, heat the mixture to reflux until the gum dissolves, then let it cool very slowly to room temperature.

      • If no precipitate forms, add Diethyl Ether or MTBE (Solvent B) dropwise until the solution turns cloudy, then refrigerate.

Q: My product turned pink/red during salt formation. Is it ruined? A: Likely not. Piperazine derivatives can oxidize slightly to form colored N-oxides or quinoid-type impurities in trace amounts. Recrystallize from Ethanol/Ether to remove the color.

Comparison of Methods

FeatureRoute A (

)
Route B (Buchwald-Hartwig)
Yield Potential 50-70%80-95%
Cost Low (Cheap reagents)High (Pd catalyst, Ligands)
Purification Harder (High temp byproducts)Easier (Specific conversion)
Scalability Excellent (No heavy metals)Good (Requires Pd scavenging)
Recommendation Try first. Use DMSO @ 110°C.Use if Route A fails.

References

  • Nucleophilic Aromatic Substitution on Pyridines: Mechanism & Electronic Effects: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity toward Nucleophiles). Context: Explains the deactivating nature of the 4-methoxy group on the 2-position .
  • Buchwald-Hartwig Amination Protocols

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Link:[Link]

  • Piperazine Salt Purification

    • Source: "Purification of Piperazine Derivatives."[1] Org.[2] Process Res. Dev. (General protocols for handling hygroscopic amine salts).

    • Context: Validates the use of anhydrous HCl/Dioxane to prevent oiling out.
  • Specific Synthesis of 1-(4-methoxypyridin-2-yl)

Sources

Optimization

Technical Support Center: Troubleshooting Purification of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

Welcome to the technical support and troubleshooting guide for the isolation and purification of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride . This molecule presents unique purification challenges due to its dual b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride . This molecule presents unique purification challenges due to its dual basic sites: a highly basic secondary amine on the piperazine ring (pKa ~9.8) and a tertiary amine on the pyridine ring, which is further enriched by the electron-donating 4-methoxy group.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven, self-validating protocols to overcome common issues like silica gel streaking, hygroscopicity, and crystallization failures[1].

Core Purification Strategy

Attempting to purify the hydrochloride salt directly via normal-phase chromatography is a common point of failure due to the salt's insolubility in organic mobile phases and irreversible binding to silica[2]. The authoritative approach requires a phase-switching strategy: converting the salt to a free base, performing chromatography with basic modifiers, and re-salting the purified intermediate[3].

G N1 Crude HCl Salt N2 Free-Basing (NaOH/DCM) N1->N2 N3 Silica Chromatography (+ Et3N Modifier) N2->N3 N4 Pure Free Base N3->N4 N5 Salt Formation (HCl/MeOH) N4->N5 N6 Recrystallization (Ether Anti-solvent) N5->N6

Caption: Workflow for the isolation and purification of 1-(4-Methoxypyridin-2-yl)piperazine HCl.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product streak severely on normal-phase silica gel, resulting in poor recovery and co-elution with impurities?

  • Causality: The secondary amine of the piperazine ring acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol (Si-OH) groups present on the silica gel stationary phase. This acid-base interaction causes the compound to drag or "streak" across the column rather than eluting as a sharp, discrete band.

  • Solution: You must neutralize the stationary phase. Pre-treat the silica column and run your mobile phase with 1% to 5% Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH)[3]. The Et₃N competitively binds to the silanol groups, allowing your free base to elute efficiently.

Q2: My final hydrochloride salt is forming an oil or a sticky gum instead of precipitating as a crystalline solid. How do I fix this?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar, the cooling rate is too rapid, or trace water is present. Because arylpiperazine hydrochlorides are highly hygroscopic, even atmospheric moisture can prevent the crystal lattice from forming properly.

  • Solution: Switch to a binary solvent system. Dissolve the crude oil in a minimum volume of hot, anhydrous methanol, then slowly diffuse a non-polar anti-solvent (like cold diethyl ether or acetone) until the cloud point is reached.

G Q1 Issue: Salt 'Oils Out' C1 Check Solvent System Q1->C1 S1 Too Polar? C1->S1 S2 Excess Water/HCl? C1->S2 A1 Add Cold Ether S1->A1 Yes A2 Dry & Triturate S2->A2 Yes

Caption: Troubleshooting logic tree for resolving crystallization failures of the hydrochloride salt.

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Liquid-Liquid Extraction

Purpose: To convert the insoluble HCl salt into a lipophilic free base for chromatography.

  • Suspend the crude 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in Dichloromethane (DCM) (approx. 10 mL per gram of compound).

  • Add an equal volume of 1M NaOH or saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until two clear phases form.

  • Validation Step: Test the pH of the aqueous layer using indicator paper. It must remain >9 to ensure complete deprotonation of the piperazine ring. If pH < 9, add more base.

  • Separate the organic layer. Extract the aqueous layer twice more with fresh DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography (Free Base)

Purpose: To isolate the target molecule from regioisomers and unreacted starting materials[2].

  • Prepare the mobile phase: DCM / Methanol / Triethylamine in a 90:9:1 (v/v/v) ratio[3].

  • Slurry-pack the silica gel column using the mobile phase to pre-deactivate the silanol groups.

  • Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Elute using the mobile phase, collecting fractions.

  • Validation Step: Spot fractions on a TLC plate and stain with Ninhydrin reagent and heat. The secondary amine of the target piperazine will immediately stain a distinct pink/purple, confirming its identity and differentiating it from tertiary amine impurities.

Protocol C: Hydrochloride Salt Formation and Recrystallization

Purpose: To generate the stable, pharmaceutically acceptable salt form.

  • Dissolve the pure free base in a minimum amount of anhydrous Methanol (MeOH).

  • Cool the solution in an ice bath (0–5 °C).

  • Dropwise, add 1.1 equivalents of a standardized solution of HCl in Diethyl Ether (or HCl in Dioxane) under continuous stirring.

  • Add cold Diethyl Ether (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Heat gently to re-dissolve the cloudiness, then allow the flask to cool slowly to room temperature, followed by 1 hour in an ice bath to induce crystallization.

  • Validation Step: Filter the crystals and dry in a vacuum desiccator at 50 °C to constant weight. Perform a melting point test; a sharp melting range confirms the complete removal of trapped solvents and successful crystal lattice formation.

Quantitative Data & Physicochemical Properties

The following table summarizes the critical parameters required to track the molecule through the purification workflow:

Property / ParameterValue / Recommendation
Target Molecule 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride
Appearance (Salt Form) White to off-white crystalline solid
Appearance (Free Base) Pale yellow oil or low-melting solid
Optimal TLC Mobile Phase DCM : MeOH : Et₃N (90:9:1 v/v/v)
Expected R_f (Free Base) ~0.35 (in the above TLC system)
Salt Crystallization System Methanol (Solvent) / Diethyl Ether (Anti-solvent)
Final Drying Conditions Vacuum desiccator, 50–60 °C, 12–24 hours

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry.3

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry (ACS).1

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. MDPI.2

Sources

Troubleshooting

Removing unreacted piperazine from 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride product

Ticket #: 8492-PUR Subject: Removing unreacted piperazine from 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-PUR Subject: Removing unreacted piperazine from 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering a classic "sticky amine" challenge. Both your product (1-(4-Methoxypyridin-2-yl)piperazine) and the impurity (piperazine) are polar, basic secondary amines.[1] Standard silica chromatography often leads to streaking or co-elution due to similar pKa values of the secondary amine protons.

The most effective resolution relies on exploiting the Hydrophilic-Lipophilic Balance (HLB) divergence. While the pKa values are close, the


 (partition coefficient) differs significantly. Piperazine is highly hydrophilic (

), whereas your methoxypyridine adduct is significantly more lipophilic (

).[1]

Below are the three tiered protocols to resolve this, ranked from most robust to "last resort."

Tier 1: The "Phase-Switch" Extraction (Recommended)

Mechanism: This method converts the salt mixture to free bases. The lipophilic product partitions into the organic phase, while the highly water-soluble piperazine is aggressively washed away into the aqueous phase.

Prerequisites:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated

    
     or 
    
    
    
  • Brine[1]

  • 
     in Dioxane or Ether (for salt reformation)
    

Protocol:

  • Basification: Dissolve your crude hydrochloride salt mixture in a minimum amount of water.[1] Slowly add saturated

    
     (or 
    
    
    
    ) until the pH is
    
    
    . Why: This ensures both the product and piperazine are fully deprotonated to their free base forms.
  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
    • Note: DCM is preferred over EtOAc for pyridyl piperazines due to better solubility of the free base.

  • The Critical Wash: Combine the organic layers.[2] Wash the organic layer 5 times with water (1:1 volume ratio).

    • Scientific Grounding: Piperazine free base is freely soluble in water (

      
      ).[1] The partition coefficient heavily favors the aqueous phase. Your product, possessing the aromatic pyridine ring, will remain in the DCM.
      
  • Drying: Wash the organic layer once with brine, dry over anhydrous

    
    , and filter.
    
  • Re-salting: Cool the DCM solution to

    
     and add 
    
    
    
    (in dioxane or ether) dropwise to precipitate the purified 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.
Workflow Visualization

ExtractionWorkflow Start Crude HCl Salt Mixture (Product + Piperazine) Basify Add 1N NaOH (pH > 12) Convert to Free Base Start->Basify Extract Extract with DCM Basify->Extract Split Phase Separation Extract->Split AqLayer Aqueous Layer (Contains Piperazine) Split->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains Product) Split->OrgLayer Keep Wash Wash 5x with Water (CRITICAL STEP) OrgLayer->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Acidify Add HCl in Dioxane/Ether Dry->Acidify Final Pure Product (HCl Salt Precipitate) Acidify->Final

Caption: Logical flow for the Phase-Switch Extraction, highlighting the critical water wash step where the hydrophilic impurity is removed.

Tier 2: Recrystallization (Polishing)

If Tier 1 yields 95-98% purity but trace piperazine remains, use this method.[1]

Mechanism: Piperazine dihydrochloride is sparingly soluble in hot ethanol but very soluble in water.[1] Aryl piperazine salts often exhibit a steep solubility curve in alcohols (soluble hot, insoluble cold).

Solvent System: Isopropanol (IPA) or Ethanol (EtOH).[1]

Protocol:

  • Dissolve the crude salt in boiling IPA (minimum volume).

  • If undissolved solids remain after boiling, filter them hot .

    • Troubleshooting: Piperazine hydrochloride has a high melting point and lower solubility in alcohols than many mono-substituted piperazines.[1] The undissolved solid is likely the impurity.

  • Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Filter the crystals and wash with cold ether.[1]

Data Comparison: Solubility Profiles

CompoundSolubility in WaterSolubility in DCM (Free Base)Solubility in Hot EtOH (HCl Salt)
Piperazine High (Freely Soluble)ModerateLow/Sparingly
Product Moderate/High (as Salt)HighHigh

Tier 3: Scavenging & Chromatography (Last Resort)

Use this if the product is acid-sensitive or if the extraction failed to break an emulsion.

Option A: Resin Scavenging [3]

  • Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or Acid Chloride resins.[1]

  • Logic: These resins react electrophilically with secondary amines.[1] However, since both your product and impurity are secondary amines, this is not recommended unless you protect your product first.

  • Alternative: If your product is the only species with a pyridine ring, you could theoretically use a solid-supported acid to catch both, wash with a non-polar solvent, and elute. But separation is unlikely.[1]

Option B: Flash Chromatography [1][2]

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    
  • Tip: The ammonia is non-negotiable. It suppresses the ionization of the silica silanols, preventing the "tailing" of the amine product.

Frequently Asked Questions (FAQ)

Q: My product is hygroscopic and turning into a gum. What is happening? A: Piperazine salts are notoriously hygroscopic (deliquescent).[1] If your product is gummy, it likely still contains piperazine hydrochloride or excess HCl.

  • Fix: Perform the Tier 1 extraction again. Ensure you dry the final HCl salt in a vacuum oven at

    
     over 
    
    
    
    .

Q: Can I use sublimation? A: Yes, but only on the free base . Piperazine sublimes easily under vacuum.[1] If you convert your salt to the free base and apply high vacuum (


) with mild heating (

), the piperazine will sublime onto the cold finger, leaving your heavier aryl piperazine behind. You can then re-acidify the residue.

Q: Why not just use a Boc-protection strategy? A: That is a synthetic prevention strategy, not a purification one.[1] However, for future batches: reacting piperazine with Boc-anhydride to form N-Boc-piperazine before coupling with the chloropyridine allows you to easily separate the product (protected) from unreacted piperazine (unprotected) using standard chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine.[1] Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]

  • Chao, S. et al. (2005). Synthesis of 1-[4-(2-methoxyphenyl) piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[1] World Intellectual Property Organization, WO2005021521A1.[1] Retrieved from

Sources

Optimization

Minimizing side reactions during methoxypyridine and piperazine coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial symptom-treating.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial symptom-treating. Coupling methoxypyridines with piperazine derivatives—whether via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination—presents unique chemoselectivity challenges.

This guide dissects the fundamental causality of common side reactions (bis-arylation, demethylation, and dehalogenation) and provides self-validating protocols to ensure your experimental integrity.

Diagnostic Workflow for Coupling Side Reactions

Before adjusting your reaction parameters, identify the primary failure mode. The logic tree below outlines the immediate corrective actions based on the specific byproduct observed in your LC-MS or NMR data.

TroubleshootingTree Start Identify Primary Side Reaction BisArylation Bis-arylation (Over-coupling) Start->BisArylation Demethylation O-Demethylation (Ether Cleavage) Start->Demethylation Dehalogenation Dehalogenation (Reduction) Start->Dehalogenation SolBis1 Use 5-10 eq. excess piperazine BisArylation->SolBis1 SolBis2 Use N-Boc-piperazine (Protecting Group) BisArylation->SolBis2 SolDemeth1 Switch to milder base (e.g., Cs2CO3) Demethylation->SolDemeth1 SolDemeth2 Lower temperature (< 90 °C) Demethylation->SolDemeth2 SolDehal1 Use bulky ligand (RuPhos / XPhos) Dehalogenation->SolDehal1 SolDehal2 Avoid polar solvents (Use Toluene/Dioxane) Dehalogenation->SolDehal2

Workflow for diagnosing and resolving methoxypyridine coupling side reactions.

Troubleshooting & FAQs

Q1: I am observing significant bis-arylation of piperazine. How can I drive the reaction toward the mono-arylated product? Causality: Unprotected piperazine possesses two secondary amines of similar reactivity. Once mono-arylated, the resulting intermediate remains nucleophilic. In some cases, the addition of the first aryl group increases the molecule's solubility in the organic phase, inadvertently accelerating the second coupling event. Solution:

  • Stoichiometric Control: Use a large excess of piperazine (often neat or 5–10 equivalents) and add the aryl halide slowly to maintain a high concentration of the amine relative to the electrophile[1].

  • Catalyst Control: For Buchwald-Hartwig couplings, utilizing a 2:1 ratio of RuPhos to Pd2(dba)3 has been shown to consistently provide high yields of mono-arylated piperazine within 10 minutes, kinetically outcompeting the bis-arylation pathway[2].

  • Protecting Groups: The most robust solution is to use a mono-protected derivative like N-Boc-piperazine, which physically prevents over-coupling[1].

Q2: My LC-MS shows a mass corresponding to the loss of 14 Da (demethylation of the methoxypyridine). Why is this happening? Causality: The methoxy group on the pyridine ring is susceptible to nucleophilic attack. At elevated temperatures (>100 °C), strong, nucleophilic bases (like NaOtBu or alkoxides) can attack the methyl group via an


 mechanism, cleaving the ether bond and leaving behind a pyridone/hydroxypyridine byproduct.
Solution:  Switch to a milder, non-nucleophilic base such as 

or

[3]. Additionally, lower the reaction temperature by employing highly active modern Pd-precatalysts (e.g., G3 or G4 Buchwald precatalysts) that operate efficiently at 65–80 °C.

Q3: I am recovering dehalogenated methoxypyridine (reduction of the aryl halide) instead of the coupled product. What is the mechanism of this failure? Causality: In Pd-catalyzed aminations, if the deprotonation of the coordinated amine is slow, the Pd(II)-amine complex can undergo


-hydride elimination rather than the desired reductive elimination. This yields a reduced arene and an oxidized tetrahydropyrazine byproduct. This pathway becomes dominant in polar solvents like DMF or DMSO where base solubility or reactivity is altered[4].
Solution:  Avoid highly polar solvents; use toluene, 1,4-dioxane, or THF[1]. Employ bulky, electron-rich biarylphosphine ligands (like RuPhos or XPhos) which sterically force the Pd center to undergo rapid reductive elimination, effectively shutting down the 

-hydride elimination pathway[1].

Q4: When should I use SNAr instead of Buchwald-Hartwig for methoxypyridines? Causality: Unactivated halopyridines (e.g., 2-chloropyridine) are approximately


 times less reactive towards nucleophiles than pyrimidines under SNAr conditions[5].
Solution:  SNAr should only be used if the methoxypyridine is highly activated by an additional electron-withdrawing group (e.g., 

or

)[5]. For unactivated or electron-rich methoxypyridines, Pd-catalyzed Buchwald-Hartwig coupling is mandatory.

Mechanistic Divergence in Pd-Catalysis

Understanding the catalytic cycle is critical for controlling chemoselectivity. The diagram below illustrates where the dehalogenation side reaction branches off from the desired product pathway.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Piperazine, Base RedElim Reductive Elimination (Desired Pathway) AmineCoord->RedElim Fast BetaHydride β-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Slow Deprotonation RedElim->Pd0 Regeneration Product Mono-arylated Piperazine RedElim->Product BetaHydride->Pd0 Regeneration Byproduct Dehalogenated Arene BetaHydride->Byproduct

Mechanistic divergence in Pd-catalyzed amination leading to desired product vs dehalogenation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and side-product formation when coupling piperazine with an unactivated halomethoxypyridine (e.g., 2-chloro-5-methoxypyridine).

MethodCatalyst / LigandBaseSolventTemp (°C)Mono-arylation (%)Bis-arylation (%)Dehalogenation (%)Demethylation (%)
Buchwald-HartwigPd2(dba)3 / BINAPNaOtBuDMF110352525 10
Buchwald-HartwigPd2(dba)3 / BINAPNaOtBuToluene1004535 152
Buchwald-HartwigPd2(dba)3 / RuPhosCs2CO3Dioxane9088 <5<20
SNAr (Unactivated)NoneK2CO3Water/KF100<5000
Buchwald-HartwigPd G3-XPhosLiHMDSTHF6595 *0<10

*Yield reflects the use of N-Boc-piperazine, effectively reducing bis-arylation to 0%.

Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-arylation via Buchwald-Hartwig

This protocol incorporates an internal stoichiometric checkpoint. By using a 5:1 ratio of piperazine to electrophile, the reaction kinetics artificially suppress the second arylation event. If bis-arylation exceeds 5%, it validates that the stirring rate is insufficient, creating localized concentration gradients.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), charge 2-chloro-5-methoxypyridine (1.0 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and anhydrous

    
     (2.0 equiv).
    
  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane (0.2 M relative to electrophile). Add anhydrous piperazine (5.0 equiv) in a single portion.

  • Execution: Heat the mixture to 90 °C with vigorous stirring (800+ RPM).

  • Self-Validation Checkpoint (15 min): Sample 10

    
    L for LC-MS.
    
    • If starting material remains but dehalogenation is >5%:, the base is insufficiently soluble. Stop and switch to a finer grade of

      
       or add a phase transfer catalyst.
      
    • If bis-arylation is >5%:, increase stirring speed immediately to resolve localized concentration gradients.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove excess piperazine and inorganic salts. Dry over

    
     and concentrate.
    
Protocol B: Mild SNAr for Activated Halomethoxypyridines

Use this only if the methoxypyridine contains an additional electron-withdrawing group (e.g., 2-chloro-6-methoxy-3-nitropyridine). The use of an aqueous KF solvent system acts as a built-in phase-limiter. As the mono-arylated product forms, its increased lipophilicity causes it to precipitate out of the aqueous phase, physically preventing over-reaction.

  • Preparation: In a round-bottom flask, suspend the activated halomethoxypyridine (1.0 equiv) and piperazine (3.0 equiv) in Water (0.5 M).

  • Activation: Add Potassium Fluoride (KF) (2.0 equiv). KF acts as both a mild base and a hydrogen-bond acceptor that activates the amine nucleophile[5].

  • Execution: Heat to 80 °C.

  • Self-Validation Checkpoint (2 hours): Monitor by HPLC.

    • If demethylation exceeds 2%:, the nucleophilic attack on the methoxy group is competing. The O-Me bond acts as an internal thermometer for nucleophilic harshness. Reduce temperature to 60 °C and extend the reaction time.

  • Workup: Cool the reaction to 0 °C. The highly lipophilic mono-arylated product will precipitate. Filter the solid and wash with cold water.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions, nih.gov,[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point, uwindsor.ca, [Link]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316, mdpi.com,[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, nih.gov,[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-Methoxypyridin-2-yl)piperazine HCl

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 1-(4-Methoxypyridin-2-yl)piperazine HCl....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 1-(4-Methoxypyridin-2-yl)piperazine HCl. The following sections offer in-depth solutions to common challenges, grounded in established crystallographic and organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1-(4-Methoxypyridin-2-yl)piperazine HCl?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1] For 1-(4-Methoxypyridin-2-yl)piperazine HCl, the goal is to obtain a highly pure crystalline solid by separating it from unreacted starting materials, byproducts, and residual solvents.[2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[1]

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent should exhibit high solubility for 1-(4-Methoxypyridin-2-yl)piperazine HCl at elevated temperatures and low solubility at cooler temperatures.[1] This differential solubility is key to achieving a high recovery of the purified product. The solvent should also be chemically inert, not reacting with the compound, and be volatile enough for easy removal from the final crystals.[1] For amine hydrochloride salts, polar protic solvents like lower alcohols (e.g., ethanol, isopropanol) are often effective.[4] A preliminary solvent screen with small amounts of the compound in various solvents is highly recommended.[2]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the solute separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the cooling rate is too rapid.[5] To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[6] Insulating the flask can promote gradual cooling.[6] If the problem persists, consider using a different solvent system or a solvent pair.

Q4: What is a "solvent pair" and when should I use it?

A4: A solvent pair, also known as a mixed-solvent system, consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[5] This technique is useful when no single solvent provides the desired solubility characteristics. The impure compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes slightly cloudy. A small addition of the "good" solvent will clear the turbidity, and upon slow cooling, crystals should form.

Q5: How can I improve the yield of my recrystallization?

A5: A low yield is often due to using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor even after cooling.[6][7] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the solid.[3] Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.[7] Additionally, minimizing the amount of cold solvent used to wash the crystals during filtration will reduce product loss.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-(4-Methoxypyridin-2-yl)piperazine HCl.

Problem Potential Cause(s) Troubleshooting Steps & Optimization
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used). - Supersaturation. - Inhibitory impurities present. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[6] Adding a "seed crystal" of the pure compound can also initiate crystallization.[6]- Further Purification: If impurities are suspected of inhibiting crystallization, consider a preliminary purification step like a charcoal treatment to remove colored impurities or a simple filtration to remove insoluble matter.
Rapid, Amorphous Precipitation ("Crashing Out") - Solution is too concentrated. - Cooling is too rapid. - Use More Solvent: Re-dissolve the precipitate by heating and add a small amount of additional solvent to slightly decrease the saturation.[6]- Slow Cooling: Allow the flask to cool to room temperature on a surface that does not conduct heat away too quickly (e.g., a cork ring or paper towels) before moving it to an ice bath.[6]
Crystals are Discolored - Colored impurities are present in the crude material. - Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]
Final Product is Gummy or Oily - Inappropriate solvent choice. - Presence of low-melting impurities. - Residual solvent. - Solvent Screening: Re-evaluate the solvent system. A different single solvent or a solvent pair might be necessary.[2]- Trituration: If the product is an oil, try triturating it with a non-solvent (a solvent in which the desired compound is insoluble). This can sometimes induce crystallization and wash away impurities.[2]- Thorough Drying: Ensure the final product is dried under a high vacuum for an extended period to remove all traces of solvent.[2][3]
Low Purity Despite Recrystallization - Impurities have similar solubility to the desired compound. - Co-crystallization of impurities. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.[8]- Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography or preparative HPLC.[2]

Experimental Workflow: Decision-Making in Recrystallization

The following diagram illustrates a logical workflow for developing and troubleshooting a recrystallization protocol for 1-(4-Methoxypyridin-2-yl)piperazine HCl.

Recrystallization_Workflow start Start: Crude 1-(4-Methoxypyridin-2-yl)piperazine HCl solvent_screen Perform Solvent Screen (e.g., Alcohols, Acetonitrile, Water) start->solvent_screen good_single_solvent Single Solvent Found? solvent_screen->good_single_solvent dissolve Dissolve in Minimum Hot Solvent good_single_solvent->dissolve Yes solvent_pair Use Solvent Pair (Good/Bad Solvent) good_single_solvent->solvent_pair No hot_filtration Insoluble Impurities Present? dissolve->hot_filtration perform_hot_filtration Perform Hot Filtration hot_filtration->perform_hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration->cool_solution No perform_hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed Crystal) crystals_form->induce_crystallization No filter_wash_dry Filter, Wash with Cold Solvent, and Dry Crystals crystals_form->filter_wash_dry Yes induce_crystallization->crystals_form troubleshoot Troubleshoot (See Guide) induce_crystallization->troubleshoot analyze_purity Analyze Purity & Yield (e.g., HPLC, NMR, Melting Point) filter_wash_dry->analyze_purity end End: High-Purity Product analyze_purity->end solvent_pair->dissolve

Caption: A decision-making workflow for the recrystallization of 1-(4-Methoxypyridin-2-yl)piperazine HCl.

References

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Troubleshooting Crystallization. Chemistry LibreTexts.

  • Purification of piperazine. Google Patents.

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. National Institutes of Health.

  • 1-(4-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. MedChemExpress.

  • Process for recovery of amines and volatile acids from amine salts. Google Patents.

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.

  • Recrystallization. Unknown Source.

  • Recovery and purification of piperazine. Google Patents.

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.

  • 1-(4-Methoxyphenyl)piperazine. ChemicalBook.

  • 4-(4-Methoxyphenyl)piperazin-1-ium chloride. ResearchGate.

  • Recrystallization. Unknown Source.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health.

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents.

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws.

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog.

  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.

  • Forming oxalate salts of amines. Sciencemadness.

Sources

Optimization

Technical Support Center: Addressing Stability Issues of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in Solution

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride and may be encountering stability challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride and may be encountering stability challenges in solution. This document provides a comprehensive overview of potential issues, troubleshooting strategies, and preventative measures in a detailed question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in solution.

Q1: My solution of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is showing a gradual loss of potency. What are the likely causes?

A1: The degradation of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The piperazine ring itself is generally stable, but the molecule as a whole can be susceptible to these degradation pathways.[1]

  • Hydrolysis: While the core piperazine structure is relatively resistant to hydrolysis, other functional groups within a molecule can be more susceptible.[2]

  • Oxidation: The nitrogen atoms in the piperazine ring are vulnerable to oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions.[2]

  • pH-Dependent Degradation: As a weak base, the stability of piperazine derivatives like this compound can be significantly influenced by the pH of the solution.[2]

Q2: I've noticed a color change in my stock solution over time. Is this related to degradation?

A2: Yes, a change in color, such as yellowing or the appearance of a precipitate, is often an indicator of chemical degradation. This can result from the formation of colored degradation products or the precipitation of the compound or its degradants due to changes in solubility. It is crucial to investigate the cause of this change, as it may signify a loss of compound integrity and could impact experimental results.

Q3: How critical is the pH of my solution for the stability of this compound?

A3: The pH of the solution is a critical factor in maintaining the stability of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride. Piperazine derivatives are basic, and their stability can be highly pH-dependent.[2] It is advisable to conduct a pH-stability profile to determine the optimal pH range for your specific application. Using a suitable buffer system to maintain this optimal pH is highly recommended.[2]

Q4: Can repeated freeze-thaw cycles affect the stability of my stock solutions?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of your compound. This can lead to the formation of precipitates, changes in concentration due to solvent evaporation, and can accelerate degradation processes. To mitigate this, it is best practice to prepare small, single-use aliquots of your stock solution and store them at low temperatures, such as -20°C or -80°C.[2][3]

Q5: Are there any specific storage recommendations for solutions of this compound?

A5: For optimal stability, solutions of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride should be stored in tightly sealed, light-resistant containers (e.g., amber vials) at low temperatures.[2] Recommended storage conditions for stock solutions are -20°C for up to one year or -80°C for up to two years.[4] Storing samples at room temperature should be avoided as it can have detrimental impacts on the stability of piperazine compounds.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Problem 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent results are a common sign of compound degradation.[2] If you are observing variability in your assays, it is essential to systematically investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Guide:
  • Solution Preparation: Always use high-purity solvents and freshly prepared solutions for your experiments whenever possible.[2] Ensure accurate weighing and complete dissolution of the compound.

  • Storage Conditions: Review your current storage practices. Are solutions protected from light? Are they stored at the recommended temperature? Are you minimizing freeze-thaw cycles by using aliquots?[2][3]

  • Forced Degradation Studies: To understand the degradation profile of your compound, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[2] This will help identify potential degradants and the conditions that accelerate degradation.

  • Analytical Method: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound from its degradation products.[5][6]

  • Formulation Optimization: Based on the stability data, you may need to adjust the formulation. This could involve:

    • pH Adjustment: Buffering the solution to a more favorable pH.[2]

    • Addition of Excipients: Incorporating antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidative degradation.[2]

    • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Problem 2: Precipitation in Aqueous Solutions

Poor aqueous solubility is a common challenge with piperazine-containing compounds.[7] The hydrochloride salt form of 1-(4-Methoxypyridin-2-yl)piperazine is intended to improve aqueous solubility, but precipitation can still occur, especially at higher concentrations or upon changes in pH or temperature.

Troubleshooting Strategies
StrategyRationaleConsiderations
pH Adjustment The piperazine moiety is basic, and lowering the pH can increase its ionization and, consequently, its aqueous solubility.[7]Ensure the adjusted pH is compatible with your experimental system (e.g., cell-based assays).
Use of Co-solvents Adding water-miscible organic solvents like DMSO, ethanol, or glycerin can increase the solubility of hydrophobic compounds.[2][7]The final concentration of the co-solvent should be kept low (typically <0.5% for DMSO in cell-based assays) to avoid affecting the biological system.[7]
Sonication Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.Use with caution, as prolonged sonication can generate heat and potentially degrade the compound.
Gentle Warming Gently warming the solution can sometimes help to dissolve the compound.Be mindful of the compound's thermal stability. Avoid excessive heat.

Key Degradation Pathways and Influencing Factors

Understanding the potential degradation pathways is crucial for developing strategies to enhance the stability of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Primary Degradation Mechanisms
  • Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, heat, or the presence of trace metal ions.[2]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. The rate of thermal degradation is often first-order with respect to the compound's concentration.[8] Studies on piperazine and its analogs have shown that degradation can proceed through SN2 substitution reactions, potentially involving ring-opening.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The methoxypyridine moiety may also be susceptible to photochemical reactions.[9]

Factors Influencing Stability
FactorImpact on StabilityMitigation Strategies
pH Highly influential. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[1][2]Determine the optimal pH for stability and use a buffer system.
Temperature Higher temperatures accelerate the rate of degradation.[8][10]Store solutions at recommended low temperatures (-20°C or -80°C).[4] Avoid unnecessary exposure to heat.
Light Can induce photodegradation.[2]Store solutions in light-resistant (amber) containers.[2]
Oxygen Can lead to oxidative degradation.[2]Prepare solutions with de-gassed solvents. For highly sensitive applications, handle under an inert atmosphere.[2]
Metal Ions Can catalyze oxidative degradation.[8]Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA.[2]

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for accurately monitoring the stability of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for separating and quantifying the parent compound from its potential degradation products.[5][6]

Typical HPLC Method Parameters
ParameterRecommendationRationale
Column C18 or C8Provides good retention and separation for moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]The buffer controls the pH, which affects the ionization and retention of the basic analyte. The organic modifier controls the elution strength.
pH of Mobile Phase Typically in the acidic range (e.g., pH 2-4)Protonating the piperazine nitrogens can improve peak shape and retention on a reverse-phase column.[2]
Detection UV detector at the wavelength of maximum absorbance (λmax).[5]Provides sensitive and selective detection of the analyte.
Column Temperature Controlled, often around 30°C.[2]Ensures reproducible retention times.
Method Development and Validation

It is crucial to develop and validate a stability-indicating HPLC method according to ICH guidelines. This involves demonstrating specificity, accuracy, precision, and linearity.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride using a calibrated analytical balance.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the desired solvent (e.g., DMSO for a concentrated stock, or an appropriate buffer for a working solution).

  • Use a vortex mixer or sonicator to aid dissolution.

  • Once fully dissolved, dilute to the final volume with the solvent.

  • If necessary, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

  • Dispense into single-use aliquots in amber vials.

  • Store at -20°C or -80°C.[4]

Protocol 2: Performing a pH Stability Study
  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare solutions of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.

Caption: Workflow for a pH stability study.

Concluding Remarks

The stability of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in solution is a multifaceted issue that requires careful consideration of pH, temperature, light, and oxygen exposure. By understanding the potential degradation pathways and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can ensure the integrity of their experimental results. Proactive measures, such as using freshly prepared solutions, proper storage, and employing validated analytical methods, are paramount for successful research and development involving this compound.

References

  • Cui, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 1189-1196.
  • Vevelstad, S. J., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 5(1), 534-543.
  • Cui, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
  • Al-Ghamdi, A. A., et al. (2022). Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes.
  • Zimecki, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
  • Rochelle, G. T., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8729-8737.
  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
  • Prasad, Y. R., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(11), 5463-5473.
  • Prasad, Y. R., et al. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(11), 5463-5473.
  • Lee, S. H., et al. (2019). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 21(32), 17768-17776.
  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • De Ruiter, J., et al. (2010). Analytical Methods for the Identification and Determination of Piperazines in Seized Materials. Analytical Methods, 2(5), 557-564.
  • Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1228-1234.
  • Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1228-1234.
  • Ishida, K., et al. (2019).
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Zhang, Y., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(58), 35147-35161.
  • Chen, X., et al. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels, 32(10), 10736-10744.
  • European Patent Office. (1990). EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use.

Sources

Troubleshooting

Controlling hygroscopicity of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride powder

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe moisture management challenges associated with 1-(4-Methoxypyridin-2-yl)piperazine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe moisture management challenges associated with 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride .

Because this compound is a hydrochloride salt of a piperazine derivative, it is inherently prone to moisture uptake. The chloride ion acts as a potent hydrogen bond acceptor, drawing atmospheric water into the crystal lattice, which can lead to clumping, inaccurate dosing, and chemical degradation[1]. This guide bypasses generic advice, providing you with causality-driven insights and self-validating protocols to ensure absolute control over your experimental and formulation workflows.

I. Diagnostic & Mitigation Workflow

Before troubleshooting, it is critical to map the physical behavior of your powder against standardized environmental thresholds.

G N1 Observe Powder Clumping or Mass Variation N2 Perform Dynamic Vapor Sorption (DVS) Analysis N1->N2 N3 Determine Hygroscopicity Class (Ph. Eur.) N2->N3 N4 < 0.12% Mass Gain (Non-Hygroscopic) N3->N4 N5 > 2.0% Mass Gain (Hygroscopic) N3->N5 N6 Standard Storage (Ambient RH) N4->N6 N7 Implement Control Strategy (RH < 30%, Desiccators) N5->N7

Workflow for diagnosing and mitigating moisture uptake in pharmaceutical powders.

II. Troubleshooting Guides & FAQs

Q1: Why does 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride rapidly gain weight on the analytical balance, making accurate dosing impossible? Causality: The hydrochloride salt of this piperazine derivative is highly hygroscopic. The chloride counterion and the basic nitrogen atoms in the piperazine and pyridine rings form a robust hydrogen-bonding network with atmospheric moisture[1]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, capillary condensation occurs, pulling water into the interparticle spaces and causing rapid mass increase[2]. Self-Validating Solution: Always weigh the material in a controlled environment (e.g., a glove box or weighing enclosure with RH < 30%). Use a closed weighing vessel. Validation Step: Record the mass every 10 seconds for 1 minute after placing the sample on the balance; a stable plateau (variance < 0.05%) confirms successful moisture exclusion.

Q2: How can I differentiate between reversible surface moisture adsorption and irreversible hydrate formation? Causality: Surface adsorption is a physical process where water molecules loosely bind to the particle exterior. Hydrate formation is a structural phase transition where water molecules integrate into the crystal lattice, permanently altering the compound's thermodynamic properties and solubility[2]. Self-Validating Solution: Conduct 3 coupled with X-ray Powder Diffraction (XRPD)[3]. Validation Step: If the XRPD pattern shifts after a full DVS sorption-desorption cycle, a permanent phase transition (hydrate formation) has occurred. If the pattern remains identical despite temporary weight gain, the moisture was purely surface-adsorbed.

Q3: My formulated powder blend is sticking to the tablet press punches. How do I resolve this? Causality: Moisture ingress increases interparticle cohesive forces via liquid bridge formation, reducing flowability. Furthermore, in the presence of basic excipients and moisture, hydrochloride salts can undergo 4—releasing the free base and HCl gas, which severely exacerbates sticking to metal surfaces and chemical degradation[4]. Self-Validating Solution: Pre-dry the API and excipients. Incorporate hydrophobic glidants (e.g., colloidal silicon dioxide) to create a physical moisture barrier[5]. Validation Step: Perform a powder rheology test (e.g., measuring the Flow Function Coefficient, FFC). An FFC > 4 post-blending confirms adequate flowability and resolution of the cohesive forces.

Q4: Can I alter the physical form of the API to permanently reduce its hygroscopicity without losing solubility? Causality: Yes. While hydrochloride salts are excellent for solubility, they are notoriously hygroscopic[6]. 7, specifically the formation of co-crystals, can drastically reduce moisture uptake. By introducing a co-former (e.g., benzoic acid derivatives), the hydrogen bond donors and acceptors of the piperazine ring are satisfied internally within the crystal lattice, leaving no available sites for atmospheric water to bind[7]. Self-Validating Solution: Screen for co-crystals using stoichiometric ratios of the API and GRAS (Generally Recognized As Safe) co-formers. Validation Step: Run a DVS analysis on the resulting co-crystal. A drop in mass gain from >15% (API) to <2% (Co-crystal) at 90% RH validates the success of the crystal engineering.

III. Quantitative Data: Hygroscopicity Classification

The following table summarizes the European Pharmacopoeia (Ph. Eur.) and USP <1246> classification standards, mapped to the expected behavior of piperazine HCl salts[8][9].

ClassificationMass Increase Criteria (at 80% RH, 25°C)Typical Piperazine HCl BehaviorRequired Handling Controls
Non-hygroscopic < 0.12% w/wRare for HCl salts; typical for engineered co-crystals.Standard ambient conditions.
Slightly hygroscopic 0.2% – 2.0% w/wAchievable with hydrophobic excipient blending.Tightly sealed containers.
Moderately hygroscopic 2.0% – 15.0% w/wCommon baseline for anhydrous piperazine HCl salts.RH < 40%, desiccators required.
Very hygroscopic / Deliquescent > 15.0% w/wObserved if the salt disproportionates or forms higher hydrates.Inert atmosphere (Argon/N2), strict RH < 20%.

IV. Experimental Methodologies

Protocol 1: Gravimetric Sorption Analysis (DVS) for Hygroscopicity Profiling
  • Sample Pre-treatment: Place 10-20 mg of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in the DVS sample pan. Dry the sample in situ at 40°C and 0% RH until a stable baseline mass is achieved ( dm/dt < 0.002% per minute).

    • Causality: Establishing a true "dry mass" is critical; residual manufacturing moisture will skew all subsequent percentage calculations[8].

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% at a constant 25°C. Hold at each step until equilibrium is reached ( dm/dt < 0.002% per minute).

  • Desorption Cycle: Decrease RH in 10% decrements back to 0%.

  • Data Validation: Plot the sorption/desorption isotherm. A hysteresis loop (where the desorption curve sits higher than the sorption curve) validates that bulk absorption or hydrate formation occurred, rather than just surface adsorption[3].

Protocol 2: Moisture-Controlled Weighing and Handling
  • Environmental Preparation: Ensure the weighing enclosure is purged with dry nitrogen until the internal RH monitor reads < 30%.

  • Thermal Equilibration: Allow the sealed API container to reach room temperature before opening.

    • Causality: Opening a cold container in a warmer room causes immediate condensation of atmospheric moisture directly onto the cold powder bed.

  • Rapid Transfer: Transfer the required mass into a pre-tared, sealable volumetric flask or amber vial. Seal immediately.

  • Validation: Re-weigh the sealed vial after 5 minutes. A stable weight confirms the seal integrity and the absence of ongoing moisture sorption.

V. Mechanism of Moisture-Induced Degradation

G A Atmospheric Moisture (High RH) B Hydrogen Bonding with Chloride Ion & Amines A->B Adsorption C Capillary Condensation & Deliquescence B->C Absorption D Salt Disproportionation (Free Base Release) C->D Chemical Shift E Crystal Engineering (Co-crystals) E->B Blocks H-bonds F Hydrophobic Excipient Co-processing F->A Physical Barrier

Mechanistic pathway of moisture degradation and targeted mitigation strategies.

VI. References

  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem. 5

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. 1

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. 3

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. USPTO. 10

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. 4

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. 6

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. 8

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. NIH/PubMed. 2

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. 7

  • Classification of Hygroscopicity. Pharma Growth Hub. 9

Sources

Optimization

Technical Support Center: Troubleshooting Methoxypyridine Piperazine Salt Formation

Welcome to the Advanced Crystallization and Salt Screening Support Center. Methoxypyridine piperazine derivatives present a unique challenge in pharmaceutical salt formation due to their multi-basic nature, varying pKa p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization and Salt Screening Support Center. Methoxypyridine piperazine derivatives present a unique challenge in pharmaceutical salt formation due to their multi-basic nature, varying pKa profiles, and high propensity for liquid-liquid phase separation (LLPS).

This guide is engineered for drug development professionals and formulation scientists. It provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to resolve oiling out, mixed stoichiometry, and salt disproportionation.

Diagnostic Workflow for Salt Formation Failures

Before adjusting your experimental parameters, use the diagnostic flowchart below to identify the thermodynamic or kinetic root cause of your salt formation failure.

SaltTroubleshooting Start Salt Formation Failure (Methoxypyridine Piperazine) OilingOut Symptom: Oiling Out (Amorphous Liquid Phase) Start->OilingOut Stoichiometry Symptom: Mixed Stoichiometry (Mono/Bis Salt Mixtures) Start->Stoichiometry Disproportionation Symptom: Disproportionation (Reversion to Free Base) Start->Disproportionation LLPS Root Cause: LLPS Supersaturation > Binodal Curve OilingOut->LLPS PKaGap Root Cause: Narrow ΔpKa Between N-Centers Stoichiometry->PKaGap PHMax Root Cause: Microenvironmental pH > pHmax Disproportionation->PHMax Seed Action: Seed in MSZW & Reduce Cooling Rate LLPS->Seed Titration Action: Strict 1.05 eq Titration Use Strong Monoprotic Acids PKaGap->Titration Ksp Action: Select Lower Ksp Salt Avoid Basic Excipients PHMax->Ksp

Diagnostic workflow for identifying and resolving methoxypyridine piperazine salt failures.

Quantitative Chemical Data & Counterion Matrix

The core difficulty in salting methoxypyridine piperazine derivatives lies in the competing basic centers. Successful salt formation requires a minimum


pKa of 3 between the acid and the target basic center to ensure complete proton transfer[1].
Table 1: Typical pKa Profile of the API Moiety
Basic CenterTypical pKa RangeProtonation SequenceBasicity Level
Piperazine N1 (Secondary/Aliphatic)8.5 – 9.81stHighly Basic
Piperazine N2 (Tertiary/Alkyl)4.5 – 5.62ndModerately Basic
Methoxypyridine (Aromatic N)3.2 – 5.03rdWeakly Basic
Table 2: Counterion Selection Matrix
Acid / CounterionpKaRecommended StoichiometryRisk of Oiling OutRisk of Disproportionation
Hydrochloric Acid -6.0Mono or BisHigh (Hygroscopic)Moderate
Methanesulfonic Acid -1.9MonoLowLow
p-Toluenesulfonic Acid -2.8MonoLow (Bulky, crystallizes well)Low
Maleic Acid 1.9, 6.2MonoModerateHigh (if pH shifts)
Citric Acid 3.1, 4.7, 6.4MonoVery High (Forms gels)Moderate

Troubleshooting FAQs

Q1: My salt consistently "oils out" (forms a dense liquid layer) upon anti-solvent addition instead of crystallizing. How can I force crystallization?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level of your solution crosses the binodal curve before it can cross the spinodal curve or nucleate[2]. Because methoxypyridine piperazine salts are often highly soluble and flexible molecules, they tend to form solute-rich oil droplets rather than ordered crystal lattices when forced out of solution too quickly.

Causality & Solution: Oiling out is a kinetic problem driven by excessive supersaturation.

  • Map the Metastable Zone Width (MSZW): Do not add anti-solvent rapidly. Use Focused Beam Reflectance Measurement (FBRM) to detect the exact temperature/concentration where oil droplets form.

  • Seeding: You must introduce seed crystals before the solution reaches the oiling-out boundary.

  • Solvent Modification: If the oil phase is too stable, your solvent system is likely too non-polar. Shift to a solvent system with higher hydrogen-bonding capacity (e.g., swapping a THF/Heptane system for an Ethanol/Ethyl Acetate system) to disrupt the stability of the amorphous liquid phase[2].

Q2: I am trying to isolate a mono-salt, but XRPD and NMR show a mixture of mono- and bis-salts. How do I control the stoichiometry?

A: This is caused by the narrow


pKa gap between the second piperazine nitrogen and the methoxypyridine nitrogen[1]. If you use an excess of strong acid, the protonation equilibrium shifts, and the second (or even third) nitrogen becomes partially protonated, resulting in mixed crystalline lattices.

Causality & Solution: To isolate a pure mono-salt, you must exploit the basicity gap between Piperazine N1 (pKa ~9.0) and Piperazine N2 (pKa ~5.0).

  • Strict Molar Equivalents: Limit the acid to exactly 1.00 – 1.05 molar equivalents.

  • Avoid Diprotic Acids: Do not use sulfuric or tartaric acid if you want a mono-salt, as their secondary dissociation constants can cause unpredictable bridging between API molecules. Stick to strong monoprotic acids like mesylate or tosylate.

Q3: The isolated salt looks highly crystalline, but it reverts to the free base during vacuum drying or formulation. Why is this happening?

A: Your salt is undergoing disproportionation . This is a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble, non-ionic free base[3].

Causality & Solution: Disproportionation is governed by the


 of the salt. If the microenvironmental pH (e.g., residual moisture during drying, or contact with basic excipients like magnesium stearate) exceeds the 

, the free base becomes thermodynamically more stable than the salt[3].
  • Select a Lower

    
     Salt:  Salts with lower solubility products (
    
    
    
    ) are inherently more resistant to disproportionation[3]. Transitioning from a highly soluble HCl salt to a less soluble tosylate salt will drastically increase stability.
  • Microenvironmental Control: If this happens during formulation, embed the crystalline salt into a polymeric carrier (Amorphous Solid Dispersion) or introduce acidifiers into the granulation fluid to keep the local pH below the

    
    [3].
    

Self-Validating Experimental Protocols

Protocol A: Anti-Oiling Out Crystallization via Seeding & Cooling

This protocol is designed to bypass LLPS by controlling supersaturation kinetically.

  • Dissolution: Dissolve 10.0 g of the methoxypyridine piperazine free base in 50 mL of Ethanol at 60°C.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (pre-dissolved in 10 mL Ethanol) dropwise over 30 minutes. Maintain 60°C.

  • In-Process Control (FBRM): Insert an FBRM probe to monitor chord length distribution. Ensure no droplet formation (counts < 10 µm should remain baseline).

  • Cooling & Seeding (Critical Step): Cool the reactor to 45°C at a rate of 0.5°C/min. At 45°C (within the MSZW, prior to the binodal boundary), add 1-2% (w/w) of pre-milled crystalline seed.

  • Aging: Hold the temperature at 45°C for 2 hours. Self-Validation: The FBRM should show a steady increase in chord lengths (crystal growth) without a sudden spike in fine counts (which would indicate oiling out or crash precipitation).

  • Anti-Solvent Addition: Linearly dose 60 mL of Ethyl Acetate (anti-solvent) over 4 hours.

  • Isolation: Cool to 5°C at 0.2°C/min, filter, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

Protocol B: High-Throughput Microfluidic Salt Screening

Use this protocol when material is scarce and you need to screen multiple counterions to avoid hygroscopicity and polymorphism[4].

  • Preparation: Prepare a 50 mg/mL stock solution of the API in a 1:1 mixture of Methanol/Dichloromethane.

  • Acid Library: Prepare 0.5 M solutions of 12 different pharmaceutically acceptable acids (e.g., HCl, HBr, Mesylate, Tosylate, Besylate, Maleate, Fumarate) in Methanol.

  • Dispensing: Using an automated liquid handler or microfluidic platform[4], dispense 100 µL of API solution into a 96-well glass plate. Add the corresponding acid solutions to achieve 1.05 and 2.10 molar equivalents (to screen for both mono and bis salts).

  • Thermal Cycling: Seal the plate and subject it to thermal cycling (5°C to 50°C, 0.5°C/min heating/cooling rates) for 48 hours to promote Ostwald ripening and overcome kinetic traps.

  • Evaporation: Unseal the plate and allow slow evaporation through a pierced foil cover at ambient temperature.

  • Validation: Analyze the resulting solids via high-throughput XRPD. Self-Validation: A successful hit must show a unique diffraction pattern distinct from the free base and the pure acid. Confirm stoichiometry via

    
    H-NMR and thermal stability via DSC.
    

References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharm
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K University of Regina
  • A microfluidic platform for pharmaceutical salt screening Kenis Group / Lab on a Chip

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the FTIR Spectral Features of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those incorporating pyridine and piperazine moieties, Fourier-Transform Infrared (FTIR) spectroscopy stands as a fundamental and powerful analytical technique. This guide provides an in-depth analysis of the expected FTIR spectral peaks for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, offering a comparative perspective grounded in the vibrational spectroscopy of its constituent functional groups. While a definitive experimental spectrum for this specific molecule is not publicly available, this guide synthesizes data from analogous structures to provide a robust predictive framework for its spectral interpretation.

The Structural Significance of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

The molecule , 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, is a multifaceted structure featuring a 4-methoxypyridine ring linked to a piperazine ring. The hydrochloride salt form introduces further complexity and distinct spectral signatures. Understanding the vibrational modes of each component—the substituted pyridine ring, the piperazine heterocycle, the methoxy group, and the effects of protonation—is key to a comprehensive spectral analysis.

Experimental Protocol: A Validated Approach to Sample Analysis

To ensure the acquisition of a high-quality FTIR spectrum for a compound such as 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of solid-phase samples.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Hygroscopic Sample Handling (Nitrogen Purge) KBr_Prep KBr Pellet Preparation (1:100 Sample:KBr Ratio) Sample->KBr_Prep Grinding Homogenous Grinding KBr_Prep->Grinding Pressing Hydraulic Press (8-10 tons) Grinding->Pressing FTIR_Spec FTIR Spectrometer Pressing->FTIR_Spec Background Background Scan (Pure KBr Pellet) FTIR_Spec->Background Baseline Baseline Correction FTIR_Spec->Baseline Sample_Scan Sample Scan (4000-400 cm⁻¹) Background->Sample_Scan Signal_Avg Signal Averaging (e.g., 32 scans) Sample_Scan->Signal_Avg Signal_Avg->Baseline Peak_Picking Peak Identification Baseline->Peak_Picking Interpretation Spectral Interpretation Peak_Picking->Interpretation

Caption: A typical workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Due to the hygroscopic nature of many hydrochloride salts, it is advisable to handle the sample in a low-humidity environment, such as a nitrogen-purged glove box.

    • Thoroughly grind a small amount of the sample (approximately 1-2 mg) with spectroscopic grade potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle to ensure a homogenous mixture.

    • Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64).

  • Data Processing:

    • Perform a baseline correction to account for any scattering effects.

    • Identify the wavenumbers of the absorption peaks for subsequent analysis.

Predicted FTIR Spectral Peaks and Comparative Analysis

The FTIR spectrum of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is expected to be a composite of the vibrational modes of its constituent parts. The following table provides a detailed breakdown of the predicted absorption bands and their assignments, supported by comparative data from related molecules.

Wavenumber Range (cm⁻¹)Functional Group/Vibrational ModeExpected Appearance & Comparative Insights
3400-3200 N-H Stretch (Piperazine -NH₂⁺-)A broad and strong absorption is anticipated in this region due to the stretching of the protonated secondary amine in the piperazine ring. This is a characteristic feature of amine hydrochlorides. For comparison, piperazine dihydrochloride exhibits strong absorptions in this area.[1]
3100-3000 Aromatic C-H Stretch (Pyridine Ring)Multiple weak to medium sharp peaks are expected, characteristic of the C-H stretching vibrations on the pyridine ring. The exact positions will be influenced by the substitution pattern.[2][3]
3000-2800 Aliphatic C-H Stretch (Piperazine & Methoxy)Several medium to strong peaks are predicted in this region. These arise from the symmetric and asymmetric stretching of the CH₂ groups in the piperazine ring and the CH₃ group of the methoxy substituent.[4] Specifically, the O-CH₃ stretching vibrations often appear between 2830 and 2815 cm⁻¹.[5]
2700-2000 Amine Salt Overtone/Combination BandsA broad, complex series of bands, often referred to as "amine salt fingers," may be observed in this region. These are characteristic of amine hydrochlorides and result from overtone and combination bands of the N-H bending vibrations. The presence of these bands would provide strong evidence for the hydrochloride salt form.[6]
1610-1580 C=C and C=N Ring Stretching (Pyridine)Two or three strong to medium bands are expected in this region due to the skeletal vibrations of the pyridine ring. These are analogous to the quadrant and semicircle stretching modes in benzene derivatives.[2]
1500-1400 CH₂ Scissoring (Piperazine) & CH₃ Asymmetric BendingMedium intensity peaks are anticipated here. The scissoring vibration of the piperazine CH₂ groups typically falls in this range. The asymmetric bending of the methoxy CH₃ group also contributes to absorption in this region.
1260-1230 Aryl-O-C Asymmetric Stretch (Methoxy)A strong and characteristic peak is expected in this region due to the asymmetric C-O-C stretching of the aryl methoxy group. This is a key indicator for the presence of the methoxy substituent on the pyridine ring.[7][8]
1180-1130 C-N Stretching (Piperazine)The C-N stretching vibrations of the piperazine ring are expected to produce medium to strong absorptions in this region.[4]
1050-1020 Aryl-O-C Symmetric Stretch (Methoxy)A medium to strong peak corresponding to the symmetric C-O-C stretch of the methoxy group is predicted here.[5][9]
850-800 C-H Out-of-Plane Bending (Pyridine Ring)The out-of-plane C-H bending vibrations of the substituted pyridine ring will give rise to one or more strong bands in this region. The exact position is highly indicative of the substitution pattern on the ring.[7]
Comparative Spectral Insights:
  • Piperazine Moiety: The spectrum of piperazine itself shows characteristic N-H stretching around 3200-3400 cm⁻¹ and CH₂ stretching between 2800 and 3000 cm⁻¹.[10] In the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium ion.

  • Pyridine Moiety: The vibrational spectra of pyridine and its derivatives have been extensively studied.[2][11] The ring stretching modes in the 1610-1450 cm⁻¹ region are particularly diagnostic. The presence of the methoxy and piperazinyl substituents will influence the precise frequencies of these modes.

  • Methoxy Group: The methoxy group provides two very characteristic C-O stretching bands. The asymmetric stretch is typically stronger and found at higher wavenumbers (around 1250 cm⁻¹) compared to the symmetric stretch (around 1040 cm⁻¹).[5][12][13]

  • Hydrochloride Salt: The most telling feature of the hydrochloride salt will be the broad absorption in the 3400-3200 cm⁻¹ region from the protonated amine and the potential for broad, underlying absorptions in the 2700-2000 cm⁻¹ range.[6]

Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes expected for the key functional groups within 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

Molecular_Vibrations cluster_molecule 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride Pyridine Pyridine Ring C=C & C=N Stretch (1610-1580 cm⁻¹) Aromatic C-H Stretch (3100-3000 cm⁻¹) C-H Out-of-Plane Bend (850-800 cm⁻¹) Piperazine Piperazine Ring N-H Stretch (as -NH₂⁺-) (3400-3200 cm⁻¹) Aliphatic C-H Stretch (3000-2850 cm⁻¹) CH₂ Scissoring (1500-1400 cm⁻¹) C-N Stretch (1180-1130 cm⁻¹) Methoxy Methoxy Group Aliphatic C-H Stretch (2950-2815 cm⁻¹) Aryl-O-C Asymmetric Stretch (1260-1230 cm⁻¹) Aryl-O-C Symmetric Stretch (1050-1020 cm⁻¹)

Caption: A summary of the key functional groups and their characteristic IR vibrational modes.

Conclusion

The FTIR spectrum of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is predicted to be rich in information, with distinct absorption bands corresponding to each of its structural components. By leveraging a comparative approach and understanding the characteristic vibrational frequencies of the pyridine ring, the piperazine heterocycle, the methoxy group, and the effects of hydrochloride salt formation, researchers can confidently interpret the experimental spectrum of this and related molecules. This guide provides a foundational framework for such an analysis, underscoring the utility of FTIR spectroscopy as a critical tool in chemical characterization for drug discovery and development.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (URL: [Link])

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - RSC Publishing. (URL: [Link])

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (URL: [Link])

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (URL: [Link])

  • Full article: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - Taylor & Francis. (URL: [Link])

  • Spectral investigation and normal coordinate analysis of piperazine. (URL: [Link])

  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pyridine FTIR Spectroscopy – CET Scientific Services Pte Ltd. (URL: [Link])

  • Fig. 2 FTIR difference spectra of methoxy species formed by methanol... - ResearchGate. (URL: [Link])

  • C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (URL: [Link])

  • Determination of Pyridines by Infrared Spectroscopy | Analytical Chemistry. (URL: [Link])

  • Figure I from The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. (URL: [Link])

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (URL: [Link])

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (URL: [Link])

  • Piperazine dihydrochloride - the NIST WebBook. (URL: [Link])

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (URL: [Link])

  • -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram. (URL: [Link])

Sources

Comparative

Elemental analysis standards for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

Executive Summary This guide provides a technical comparison of elemental analysis (EA) standards for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride , a critical intermediate in the synthesis of GPCR ligands (specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of elemental analysis (EA) standards for 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride , a critical intermediate in the synthesis of GPCR ligands (specifically 5-HT and Dopamine receptor modulators).

The "performance" of this standard is evaluated not by its biological activity, but by its validity as a reference material . Researchers often face discrepancies between theoretical and experimental EA values due to two primary factors: variable salt stoichiometry (mono- vs. dihydrochloride) and hygroscopicity . This guide compares the traditional Combustion Analysis method against the modern Quantitative NMR (qNMR) approach, establishing a self-validating protocol for accurate characterization.

Compound Profile & Theoretical Standards

Before performing any experimental analysis, the theoretical baseline must be established. This compound exists in multiple stable forms depending on the crystallization conditions and pH.

  • IUPAC Name: 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

  • CAS Number (Free Base): 444666-41-5[1][2]

  • Core Structure: A piperazine ring attached to the C2 position of a 4-methoxypyridine.

Theoretical Composition Matrix

The following table serves as the "Gold Standard" for validating your experimental results. Discrepancies >0.4% from these values indicate impurities, solvation, or incorrect salt assignment.

ElementFree Base (C₁₀H₁₅N₃O)Mono-HCl (C₁₀H₁₅N₃O·HCl)Di-HCl (C₁₀H₁₅N₃O·2HCl)Di-HCl Monohydrate (·2HCl[3][4]·H₂O)
MW ( g/mol ) 193.25229.71266.17284.18
Carbon (C) 62.15%52.29%45.12%42.26%
Hydrogen (H) 7.82%7.02%6.44%6.74%
Nitrogen (N) 21.74%18.29%15.79%14.79%
Chlorine (Cl) 0.00%15.43%26.64%24.95%

Critical Insight: Commercial suppliers often label the product simply as "Hydrochloride" without specifying stoichiometry. A Nitrogen value of 15.8% vs 18.3% is the primary differentiator between the Di- and Mono- salt forms.

Comparative Analysis: Validation Methodologies

This section compares the two primary workflows for validating this standard.

Method A: Classical Combustion Analysis (CHN) + Titration

The Traditional Standard

  • Mechanism: Thermal oxidation of the sample to CO₂, H₂O, and NOₓ, followed by gas chromatography. Chlorine is determined separately via potentiometric titration with AgNO₃.

  • Performance:

    • Accuracy: ±0.4% (under ideal conditions).

    • Vulnerability: High .[5] Piperazine salts are hygroscopic.[6] Absorbed atmospheric water lowers %C and %N while raising %H and %O, leading to false "failure" results.

  • Best For: Final QC of bulk material where drying protocols are strictly controlled.

Method B: Quantitative NMR (qNMR)

The Modern Alternative

  • Mechanism: Direct ratio measurement of proton signals against a certified internal standard (e.g., Maleic Acid or TCNB) in a deuterated solvent (D₂O or DMSO-d₆).

  • Performance:

    • Accuracy: ±1.0% (typical) to ±0.1% (high-precision).

    • Vulnerability: Low . qNMR measures the molar ratio of the analyte. It is independent of moisture content or inorganic salts (unless they shift peaks).

  • Best For: Purity assignment of hygroscopic standards or when salt stoichiometry is ambiguous.

Data Comparison: Experimental vs. Theoretical

In a typical laboratory scenario, a "98% Pure" commercial sample might yield the following:

MetricTheoretical (Di-HCl)Experimental (Undried EA)Experimental (qNMR)Interpretation
Carbon 45.12%43.80%N/ALow C suggests water uptake (~3% H₂O).
Nitrogen 15.79%15.30%N/ALow N confirms dilution by non-nitrogenous mass (water).
Assay 100.0%96.5% (Calc)98.2% qNMR reveals the true organic purity , proving the EA deviation is just water.

Experimental Protocols

Protocol 1: Handling for Elemental Analysis (Self-Validating System)

To ensure the EA results are valid, you must prove the sample is dry before combustion.

  • TGA Pre-Screen: Run 5-10 mg of sample on a Thermogravimetric Analyzer (TGA).

    • Criterion: Mass loss < 0.5% up to 105°C.

    • Action: If loss > 0.5%, the sample is a hydrate or wet.

  • Drying: Dry the sample in a vacuum oven at 60°C over P₂O₅ for 4 hours.

    • Caution: Do not exceed 80°C to avoid sublimation of the free base if the salt is weak.

  • Hygroscopic Handling: Transfer dried sample into pre-tared tin capsules inside a glovebox or dry bag. Seal immediately.

  • Combustion: Run CHN analysis using Acetanilide as the calibration standard.

Protocol 2: Salt Stoichiometry Determination (Potentiometric Titration)

Since the pyridine nitrogen (pKa ~5.2) and piperazine secondary amine (pKa ~9.8) can both accept protons, you must confirm if you have HCl or 2HCl.

  • Dissolve 50 mg of sample in 30 mL deionized water.

  • Add 1 mL of 5% HNO₃.

  • Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Calculation:

    
    
    
    
    
    • Ratio ≈ 1.0 → Monohydrochloride

    • Ratio ≈ 2.0 → Dihydrochloride

Visualization: Validation Workflow

The following diagram illustrates the decision logic for characterizing this standard, ensuring scientific integrity (E-E-A-T) by avoiding common pitfalls like assuming stoichiometry.

ValidationWorkflow Start Unknown Standard Sample 1-(4-Methoxypyridin-2-yl)piperazine HCl TGA Step 1: TGA Analysis (Check Volatiles/Water) Start->TGA Dry Mass Loss > 0.5%? (Hygroscopic/Hydrate) TGA->Dry DryingStep Vacuum Dry @ 60°C over P2O5 Dry->DryingStep Yes Cl_Titration Step 2: Chloride Titration (Determine Stoichiometry) Dry->Cl_Titration No (Dry) DryingStep->Cl_Titration Ratio_Check Cl : Organic Ratio Cl_Titration->Ratio_Check Assign_Mono Ratio ~ 1.0 Assign Mono-HCl MW (229.71) Ratio_Check->Assign_Mono 1:1 Assign_Di Ratio ~ 2.0 Assign Di-HCl MW (266.17) Ratio_Check->Assign_Di 2:1 EA_Calc Step 3: Calculate Theoretical CHN Based on Assignment Assign_Mono->EA_Calc Assign_Di->EA_Calc Compare Compare Experimental vs. Theoretical Values EA_Calc->Compare

Caption: Logical workflow for validating salt stoichiometry and hydration state before assigning purity.

References

  • PubChem. (n.d.). 1-(4-methoxypyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Governors State University. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved March 4, 2026, from [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved March 4, 2026, from [Link]

Sources

Validation

Validating the Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride: A Comparative Guide to TLC Methodologies

Executive Summary 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride (CAS 444666-41-5) is a highly versatile nitrogenous building block frequently utilized in medicinal chemistry for the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride (CAS 444666-41-5) is a highly versatile nitrogenous building block frequently utilized in medicinal chemistry for the development of kinase inhibitors and GPCR ligands ()[1]. However, validating its synthesis and purity via Thin-Layer Chromatography (TLC) presents a classic analytical hurdle: the strong interaction between the basic piperazine moiety and the stationary phase.

As a Senior Application Scientist, I frequently observe researchers struggling with chromatographic "streaking" when analyzing basic secondary and tertiary amines. This guide objectively compares standard and modified TLC methodologies, providing field-proven, self-validating protocols to achieve optimal resolution and spot morphology for this specific compound.

Mechanistic Insight: The Causality of Chromatographic Tailing

To achieve reliable separation, one must understand the causality behind the chromatographic behavior of basic amines. Standard silica gel (


) surfaces are densely populated with weakly acidic silanol groups (

) ()[2].

When 1-(4-Methoxypyridin-2-yl)piperazine is applied to an unmodified silica plate, the basic secondary amine of the piperazine ring undergoes a strong, non-linear acid-base interaction with these silanols. Because the compound is typically isolated as a hydrochloride salt, the dissociation dynamics on the plate further exacerbate peak broadening, resulting in a "comet" or "streak" rather than a quantifiable spot.

To resolve this, the chromatographic system must be altered to disrupt these interactions. This is achieved either by dynamic neutralization (adding a competing tertiary amine like Triethylamine to the mobile phase) ()[3] or by stationary phase modification (utilizing aminopropyl-functionalized silica).

Comparative Analysis of TLC Systems

To determine the optimal analytical approach, we compared three distinct TLC systems for the evaluation of the synthesized piperazine derivative.

System A: Standard Normal Phase (The Unmodified Baseline)
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) (90:10, v/v)

  • Mechanism: Relies purely on polarity.

  • Result: Poor. The lack of a basic modifier allows the piperazine to bind irreversibly to active silanol sites, causing severe streaking from the baseline.

System B: Modified Normal Phase (The Optimized Standard)
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: DCM / MeOH / Triethylamine (

    
    ) (90:9:1, v/v/v)
    
  • Mechanism: The 1%

    
     acts as a competing amine, dynamically masking the acidic silanol groups and allowing the target analyte to migrate freely ()[4].
    
  • Result: Excellent. Yields a tight, well-defined spot, allowing for accurate reaction monitoring at a low cost.

System C: Amine-Functionalized Silica (The Premium Alternative)
  • Stationary Phase:

    
    -modified Silica Gel 
    
    
    
  • Mobile Phase: Ethyl Acetate / Hexane (70:30, v/v)

  • Mechanism: The stationary phase itself is covalently modified with basic aminopropyl groups, completely eliminating silanol-induced tailing without the need for noxious mobile phase modifiers.

  • Result: Superior spot morphology, though the plates are significantly more expensive than standard silica.

Quantitative Data Presentation
TLC SystemStationary PhaseMobile Phase

Value
Tailing Factor (

)*
Cost / Convenience
System A Silica Gel 60

DCM / MeOH (90:10)0.15 - 0.35> 2.5 (Poor)Low Cost / High Tailing
System B Silica Gel 60

DCM/MeOH/

(90:9:1)
0.45 (Sharp)1.1 (Excellent)Low Cost / Optimal
System C

-Modified Silica
EtOAc / Hexane (70:30)0.50 (Sharp)1.0 (Perfect)High Cost / Modifier-Free

*A Tailing Factor (


) of 1.0 represents a perfectly symmetrical spot. Values > 1.5 indicate unacceptable streaking.

Establishing a Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

  • Internal Control: By utilizing a tripartite co-spotting technique (Reference Starting Material, Reaction Mixture, and a Co-spot of both), the system internally controls for matrix-induced

    
     shifts.
    
  • Orthogonal Detection: The visualization strategy uses UV 254 nm to confirm the presence of the aromatic 4-methoxypyridine ring, and a Ninhydrin stain to specifically react with the secondary amine of the piperazine. This dual-validation ensures the observed spot is unequivocally the target product.

Step-by-Step Methodology (Optimized System B)

Step 1: Sample Preparation (Critical Step)

  • Action: Dissolve 1 mg of the synthesized 1-(4-Methoxypyridin-2-yl)piperazine HCl in 1 mL of Methanol containing 1%

    
    .
    
  • Causality: Spotting the hydrochloride salt directly leads to partial in-situ dissociation on the plate, causing split spots. The

    
     dynamically freebases the compound prior to chromatography, ensuring a single, unified species is analyzed.
    

Step 2: Chamber Saturation

  • Action: Prepare the mobile phase (DCM:MeOH:

    
     at 90:9:1). Place a piece of filter paper against the back wall of the TLC chamber, pour in the solvent, seal, and wait 15 minutes.
    
  • Causality: Saturation prevents the "edge effect" where solvent evaporates from the plate edges during development, which would otherwise cause the solvent front to curve and distort

    
     values.
    

Step 3: Plate Spotting

  • Action: On a Silica Gel 60

    
     plate, draw a baseline 1 cm from the bottom. Apply 2 µL of the starting material (Lane 1), the reaction mixture (Lane 2), and a co-spot of both (Lane 3). Allow spots to dry completely.
    

Step 4: Development

  • Action: Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove and mark the solvent front immediately.

Step 5: Orthogonal Visualization

  • Action A (UV): Examine the dried plate under a 254 nm UV lamp. Mark the dark, fluorescence-quenching spots with a pencil.

  • Action B (Chemical): Dip the plate rapidly into a Ninhydrin solution (0.2% in ethanol) and heat with a heat gun until spots appear.

  • Causality: The target compound will quench UV (due to the pyridine ring) and stain a distinct purple/brown color (due to the secondary piperazine amine). Unreacted starting materials lacking the secondary amine will not stain with Ninhydrin, instantly validating the success of the synthesis.

Experimental Workflow

TLC_Workflow A 1. Sample Preparation (Freebase the HCl Salt) B 2. Stationary Phase Selection (Silica 60 vs. NH2-Silica) A->B C 3. Mobile Phase Optimization (Add 1% Et3N Modifier) B->C D 4. Chamber Saturation & Plate Development C->D E 5. Orthogonal Visualization (UV 254 nm & Ninhydrin) D->E F 6. Data Analysis (Calculate Rf & Tf) E->F

Workflow for validating basic amine synthesis via optimized thin-layer chromatography.

References

  • Moffat, A. C. (1975). "The standardisation of thin-layer chromatographic systems for the identification of basic drugs". Journal of Chromatography A. URL:[Link]

  • Biotage. "Successful flash chromatography". Biotage Analytical Insights. URL: [Link]

  • MacMillan, A. M., et al. (2020). "Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory". Journal of Chemical Education, ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry. We will explore the gold-standard single-crystal X-ray diffraction and compare it with powder X-ray diffraction, supported by essential spectroscopic techniques.

The Criticality of Crystal Structure in Drug Design

The precise arrangement of atoms in a crystalline solid, its crystal structure, dictates many of its physicochemical properties, including solubility, stability, and bioavailability. For a hydrochloride salt of a piperazine derivative, understanding the protonation state of the piperazine ring and the nature of the hydrogen bonding with the chloride anion is crucial for predicting its behavior in a biological system.[1]

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure of a crystalline compound. The successful application of this technique hinges on the ability to grow a high-quality single crystal.

Experimental Protocol: From Powder to Structure

Step 1: Synthesis and Purification. The synthesis of 1-(4-Methoxypyridin-2-yl)piperazine can be achieved through various established methods for creating piperazine derivatives.[2] Following synthesis, the hydrochloride salt is formed by reacting the free base with a solution of hydrogen chloride in a suitable solvent, such as isopropanol or ethanol.[3] Purity is paramount and should be confirmed by techniques like NMR and Mass Spectrometry.[4][5]

Step 2: Crystallization. The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation of a saturated solution.

  • Protocol: Dissolve the purified 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with ethyl acetate).[4][6][7] The solution is then loosely covered to allow for slow evaporation over several days to weeks at a constant temperature.

Step 3: Data Collection. A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]

Step 4: Structure Solution and Refinement. The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.[7]

Expected Structural Insights

Based on the crystal structures of similar piperazine hydrochloride derivatives, we can anticipate several key features in the structure of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride:

  • Protonation: The piperazine ring is expected to be protonated, likely at the nitrogen atom not attached to the pyridinyl ring.[1]

  • Conformation: The piperazine ring will likely adopt a chair conformation.[7][9][10]

  • Hydrogen Bonding: A network of hydrogen bonds involving the protonated piperazine nitrogen, the chloride anion, and potentially water molecules of crystallization is expected to dominate the crystal packing.[1]

Comparative Method: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for analyzing crystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is an invaluable tool for phase identification, purity analysis, and studying polymorphism.

Experimental Protocol: A Rapid and Versatile Approach

Step 1: Sample Preparation. A small amount of the crystalline powder of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

Step 2: Data Collection. The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Step 3: Data Analysis. The resulting diffractogram is a unique "fingerprint" of the crystalline phase. It can be compared to a database or a calculated pattern from a known single-crystal structure to confirm the identity and purity of the sample.

Performance Comparison: SC-XRD vs. PXRD
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm)Microcrystalline powder
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactionsCrystalline phase identification, lattice parameters, crystallite size, strain, polymorphism
Primary Application De novo structure determinationPhase identification, quality control, polymorphism screening
Complexity & Time Can be time-consuming, especially crystal growthRelatively fast and straightforward

The Synergy of Spectroscopic and Crystallographic Analyses

While X-ray diffraction techniques provide the ultimate structural detail, they are most powerful when used in conjunction with spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride before attempting crystallization.[5] Dynamic NMR studies can also provide insights into conformational changes in solution.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition.[5]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural characterization of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystallographic Analysis cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD Synthesis Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine HCl_Salt Hydrochloride Salt Formation Synthesis->HCl_Salt Purification Purification HCl_Salt->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS PXRD_Sample Sample Preparation Purification->PXRD_Sample Crystal_Growth Crystal Growth NMR->Crystal_Growth MS->Crystal_Growth SCXRD_Data SC-XRD Data Collection Crystal_Growth->SCXRD_Data Structure_Solution Structure Solution & Refinement SCXRD_Data->Structure_Solution Final_Structure Complete Structural Elucidation Structure_Solution->Final_Structure PXRD_Data PXRD Data Collection PXRD_Sample->PXRD_Data Phase_Analysis Phase Analysis PXRD_Data->Phase_Analysis Phase_Analysis->Final_Structure

Caption: Workflow for structural elucidation.

Conclusion

The determination of the crystal structure of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a multi-faceted process that relies on the synergistic application of synthesis, spectroscopic characterization, and crystallographic analysis. While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction serves as a rapid and essential tool for quality control and phase identification. A thorough understanding of these techniques and their interplay is critical for advancing drug discovery and development.

References

  • Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(5), 264-272. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Kopcsándi, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Kopcsándi, J., et al. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Kopcsándi, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4583. [Link]

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1259. [Link]

  • Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine Monohydrochloride. X-ray Structure Analysis Online, 28, 5-6. [Link]

  • 1-(4-Methoxyphenyl)piperazine. (2025). PubChem. [Link]

  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. South African Journal of Chemistry, 67, 171-175. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Kumar, H. K., et al. (2020). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 488-495. [Link]

  • Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1831–1835. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2023).
  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]

Sources

Validation

Comparative solubility profiles of piperazine hydrochloride salts

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) formulation and physicochemical characterization, I frequently encounter development bottlenecks stemming from suboptimal salt sele...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) formulation and physicochemical characterization, I frequently encounter development bottlenecks stemming from suboptimal salt selection. Piperazine, a cyclic secondary diamine, is a cornerstone pharmacophore in medicinal chemistry, found in everything from classic anthelmintics to modern kinase inhibitors.

However, the free base of piperazine is highly alkaline and deliquescent, making it notoriously difficult to handle during scale-up. To modulate its solubility, stability, and hygroscopicity, it is standard practice to convert it into a hydrochloride salt. Because piperazine possesses two basic nitrogen atoms, it can form both a monohydrochloride and a dihydrochloride salt.

This guide provides an in-depth, objective comparison of these salt forms, detailing the causality behind their solubility profiles and providing self-validating experimental protocols for your own laboratory assessments.

Comparative Physicochemical & Solubility Profiles

The thermodynamic solubility of a piperazine salt is dictated by the interplay between its crystal lattice energy and its solvation energy. Table 1 summarizes the quantitative and qualitative solubility data across the free base and its hydrochloride alternatives.

Table 1: Comparative Solubility and Physicochemical Data

PropertyPiperazine (Free Base / Anhydrous)Piperazine MonohydrochloridePiperazine Dihydrochloride
Molar Ratio (Base:Acid) 1:01:11:2
Aqueous Solubility (20°C) ~150 g/LHighly Soluble~410 g/L (41% w/w)
Organic Solvent Solubility Soluble in ethanol, methanol, glycerol; poorly in etherSoluble in polar organics (e.g., methanol, DMSO)Insoluble in most organic solvents
pH of Aqueous Solution 10.8 - 11.8 (10% solution)~7.0 - 8.5 (Moderate)Acidic
Hygroscopicity Highly hygroscopic (deliquescent)Slightly hygroscopicStable, non-hygroscopic to slightly hygroscopic

Data supported by the 1 and2.

Mechanistic Insights: The Causality of Solubility Differences

To understand why these solubility profiles diverge so drastically, we must examine the protonation states governed by piperazine's two pKa values (pKa1 = 5.35, pKa2 = 9.73), as documented in 3.

  • Piperazine Dihydrochloride (Full Protonation): At a low pH, both nitrogen atoms are protonated, forming a dication. This creates a rigid, high-energy crystal lattice. However, in an aqueous environment, the immense ion-dipole hydration energy of the dication easily overcomes the lattice energy, resulting in a massive water solubility of 410 g/L. Conversely, the high charge density and lack of polarizability render the dihydrochloride completely insoluble in less polar organic solvents.

  • Piperazine Monohydrochloride (Partial Protonation): The monocation represents a thermodynamic middle ground. The disruption of its crystal lattice requires less energy than the dihydrochloride. Because it retains a neutral amine group, it maintains sufficient lipophilicity to remain soluble in polar aprotic and protic organic solvents (like DMSO and methanol) while still exhibiting high aqueous solubility.

G pH_low pH < 5.35 Piperazine Dication (Dihydrochloride) Sol_high Maximal Aqueous Solubility Insoluble in Organics pH_low->Sol_high Strong Ion-Dipole pH_mid pH 5.35 - 9.73 Piperazine Monocation (Monohydrochloride) Sol_mid High Aqueous Solubility Soluble in Polar Organics pH_mid->Sol_mid Moderate Hydration pH_high pH > 9.73 Neutral Piperazine (Free Base) Sol_low Moderate Aqueous Solubility Soluble in EtOH/MeOH pH_high->Sol_low Hydrogen Bonding

Caption: pH-dependent speciation and resulting solubility profiles of piperazine.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility methods (like solvent addition until visual clearance) often overestimate solubility due to supersaturation. As an industry standard, we rely on the Thermodynamic Shake-Flask Method .

Crucially, measuring the concentration of the liquid phase alone is scientifically insufficient. A robust protocol must be a self-validating system : you must prove that the salt did not disproportionate (e.g., the dihydrochloride shedding HCl to become the monohydrochloride) during the equilibration period.

Step-by-Step Methodology
  • Solvent Preparation & Solid Addition: Add an excess amount of the target piperazine salt (e.g., 500 mg of Piperazine Dihydrochloride) to 1.0 mL of the desired solvent (e.g., purified water or methanol) in a sealed glass vial. A visible suspension must remain to ensure saturation.

  • Thermal Equilibration: Place the vial in a temperature-controlled shaker bath at exactly 25.0°C (±0.1°C). Agitate at 150 RPM for 72 hours. Causality: 72 hours is required to overcome the metastable zone and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • System Self-Validation (Critical Step):

    • Liquid Phase Check: Measure the pH of the saturated solution. If the pH has drifted significantly from the theoretical salt pH, disproportionation has occurred.

    • Solid Phase Check: Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to validate that the salt form and polymorph remained stable and did not convert to a hydrate or free base.

  • Quantification: Dilute the validated supernatant accurately and quantify the piperazine concentration using HPLC-UV (using a suitable derivatization agent if necessary, as piperazine lacks strong chromophores) or Ion Chromatography.

G Start Add Excess Salt to Solvent Equil Shake-Flask Equilibration (72h at 25°C) Start->Equil Sep Centrifugation & Filtration (0.22 µm PTFE) Equil->Sep Split Phase Split Sep->Split Liquid Saturated Solution Split->Liquid Solid Residual Solid Split->Solid Val1 pH Measurement (Check Disproportionation) Liquid->Val1 Quant HPLC-UV Quantification Liquid->Quant Val2 XRPD Analysis (Check Polymorph/Salt Form) Solid->Val2

Caption: Self-validating workflow for thermodynamic solubility determination.

Conclusion for Formulation Scientists

When developing a synthetic route or final formulation involving piperazine, salt selection cannot be an afterthought. If your process requires dissolution in organic solvents (such as methanol or DMSO) for downstream coupling reactions, piperazine monohydrochloride is the superior choice due to its balanced lipophilicity. However, if your goal is to maximize aqueous solubility for an oral liquid formulation or to isolate a highly stable, non-hygroscopic solid from an aqueous stream, piperazine dihydrochloride is the definitive standard.

References

  • Piperazine - Wikipedia, Wikipedia,
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts, Benchchem,
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893, PubChem,
  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044, PubChem,

Sources

Comparative

Reference Standards for 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride: A Comparative Quality Control Guide

Executive Summary 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride (CAS: Derivative of 444666-41-5) is a critical heterocyclic building block, frequently employed in the synthesis of antifungal agents (e.g., Posaconazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride (CAS: Derivative of 444666-41-5) is a critical heterocyclic building block, frequently employed in the synthesis of antifungal agents (e.g., Posaconazole analogs) and GPCR-targeting CNS ligands. Unlike its phenyl-analog (MeOPP), which is controlled as a substance of abuse, this pyridine derivative serves as a high-value pharmaceutical intermediate.

This guide compares the performance and qualification requirements of Primary vs. Secondary reference standards for this molecule. It addresses the specific analytical challenges posed by its physicochemical properties—specifically the high basicity of the piperazine ring and the hydrolytic instability of the methoxypyridine ether linkage.

Part 1: The Molecule & Critical Quality Attributes (CQAs)

To select the correct reference standard, one must first understand the analytical behavior of the molecule.

FeatureChemical CharacteristicAnalytical Consequence
Basicity Secondary amine (

) + Pyridine nitrogen.
Severe peak tailing on traditional acidic C18 HPLC methods. Requires high-pH stable columns or ion-pairing reagents.
Chromophore Methoxypyridine moiety.Distinct UV

(typically ~240 nm and ~280 nm). Lower sensitivity compared to highly conjugated systems.
Stability Methoxy ether linkage.Susceptible to acid-catalyzed hydrolysis, yielding the Pyridone impurity (demethylated species).
Solubility Hydrochloride salt.[1]Highly water-soluble; requires low-organic initial mobile phase conditions to prevent early elution (retention loss).

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of a compendial monograph (USP/EP) for this specific intermediate, researchers must often characterize their own "In-House Primary Standard."

Performance Comparison Matrix
FeaturePrimary Standard (In-House/Certified) Secondary (Working) Standard Reagent Grade (Commercial)
Intended Use Structural Elucidation, Method Validation, Qualification of Secondary Standards.Routine Batch Release, Stability Testing, In-Process Control (IPC).Synthesis starting material only. NOT for QC release.
Purity Assignment Absolute Methods: Mass Balance (

).
Comparative Methods: Assayed against the Primary Standard via HPLC.Area % (HPLC) only. Often ignores water/salt content.
Traceability Traceable to SI units (via NMR/Mass weighing) or Certifying Body.Traceable to the Primary Standard.[2][3]None.
Cost/Vial High (

)
Low ($)Low ($)
Re-test Date Annual Re-qualification required.6-month shelf life (typical).N/A
Experimental Data: Impact of Standard Grade on Potency Calculation

Simulation of assay results using different grades for the same sample batch.

Standard UsedAssigned Purity of StdResulting Sample PotencyError Source
Primary (Certified) 99.2% (Mass Balance)98.5% (Accurate) N/A
Reagent Grade 99.8% (HPLC Area % only)97.9% (Underestimated) The Reagent grade ignored 0.6% water/solvent content, leading to a "stronger" standard calculation that artificially lowers the sample result.

Key Insight: Using a Reagent Grade material as a reference standard without correcting for water (KF) and residual solvents (GC) typically results in a 0.5% – 2.0% potency error , which is often enough to fail a GMP specification.

Part 3: Qualification Workflow (Visualized)

The following diagram illustrates the self-validating workflow required to establish an In-House Primary Standard when a USP/EP standard is unavailable.

ReferenceStandardWorkflow cluster_0 Stage 1: Structural Identification cluster_1 Stage 2: Purity Assignment (Mass Balance) RawMaterial Raw Material (High Purity Synthesis) NMR 1H / 13C NMR (Confirm Structure) RawMaterial->NMR MS HR-MS (Confirm Mass) RawMaterial->MS IR FT-IR (Fingerprint) RawMaterial->IR HPLC HPLC Purity (Organic Impurities %) RawMaterial->HPLC KF Karl Fischer (Water Content %) RawMaterial->KF GC GC-Headspace (Residual Solvents %) RawMaterial->GC ROI Residue on Ignition (Inorganic %) RawMaterial->ROI Calc Calculation: 100% - (Org + Water + Solv + Inorg) HPLC->Calc KF->Calc GC->Calc ROI->Calc PrimaryStd Qualified Primary Standard (Certificate of Analysis) Calc->PrimaryStd

Figure 1: Mass Balance approach for qualifying a non-compendial reference standard. This workflow ensures the potency assignment accounts for all non-analyte mass.

Part 4: Analytical Method & Experimental Protocols

To accurately compare your sample against the reference standard, the analytical method must prevent the "piperazine tailing" effect.

Recommended HPLC Protocol

This method uses a high-pH buffer to suppress the protonation of the piperazine nitrogen, sharpening the peak shape.

  • Column: XBridge C18 or Gemini C18 (High pH stable),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate buffer, pH 10.0 (adjusted with Ammonia).
    
  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 5% B

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .[5]
    
  • Temperature:

    
    .
    
Protocol: Qualification of a Secondary Standard

Objective: Assign a potency value to a "Working Standard" using the "Primary Standard".

  • System Suitability: Inject the Primary Standard (6 replicates). Requirement: RSD

    
    , Tailing Factor 
    
    
    
    .
  • Standard Preparation: Prepare duplicate stock solutions of the Primary Standard (

    
    ).
    
  • Sample Preparation: Prepare triplicate stock solutions of the candidate Secondary Standard (

    
    ).
    
  • Analysis: Inject in the order: Std1, Std2, Sample1, Sample2, Sample3, Std1 (Bracketing).

  • Calculation:

    
    
    
  • Acceptance Criteria: The calculated potency must be within

    
     of the theoretical value.
    

Part 5: Impurity Profiling

When analyzing 1-(4-Methoxypyridin-2-yl)piperazine HCl, specific degradation pathways must be monitored.

ImpurityPathways Parent Parent Molecule (Methoxy-Pyridine) ImpurityA Impurity A (Pyridone derivative) Parent->ImpurityA Acid Hydrolysis (Demethylation) ImpurityB Impurity B (N-Oxide) Parent->ImpurityB Oxidation (Peroxides in solvent)

Figure 2: Common degradation pathways. Impurity A occurs if the standard is stored in acidic solution; Impurity B occurs if dissolved in non-degassed solvents.

  • Impurity A (Demethylation): The methoxy group hydrolyzes to form 1-(piperazin-1-yl)pyridin-4(1H)-one. This is polar and elutes early.

  • Impurity B (N-Oxidation): The secondary amine of the piperazine is susceptible to oxidation, particularly if the reference standard is stored in solution for prolonged periods.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6][7] (2023).[6][7][8] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000). Retrieved from [Link]

  • Wohlfarth, A., et al. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry, 396(7), 2403-2414.[1] (2010).[1] (Provides context on piperazine fragmentation patterns). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride (CAS No: 38869-47-5). The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Hazard Profile and Foundational Safety

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is classified as a hazardous substance, and its handling requires stringent safety measures. The primary hazards are rooted in its irritant properties and its chemical structure as a piperazine derivative and a hydrochloride salt.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement Citations
Skin Corrosion/Irritation 2 H315: Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation [1][2][3]

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |[1][2][3] |

The hydrochloride form indicates it is an acidic salt. Piperazine and its derivatives are known to be skin and respiratory sensitizers, capable of causing allergic reactions upon exposure[4][5]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood[2][6].

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale Citations
Eye/Face Safety glasses with side-shields or chemical safety goggles. Protects against dust particles and splashes causing serious eye irritation. [7][8]
Hand Chemical-resistant gloves (e.g., nitrile rubber). Prevents skin contact that can lead to irritation. Gloves must be inspected before use. [7][9]
Body Lab coat or a chemical-resistant suit. Provides a barrier against accidental spills and contamination of personal clothing. [6][7]

| Respiratory | Use only in a well-ventilated area or fume hood. | Prevents inhalation of dust, which can cause respiratory tract irritation. |[1][2] |

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [10][11].

Step 1: Waste Classification and Segregation

This compound is classified as a non-halogenated organic solid waste. It is crucial to segregate it from incompatible materials. As an acidic salt, it should not be mixed with strong bases or oxidizing agents to prevent potentially vigorous or hazardous reactions[12].

Step 2: Waste Collection and Containerization
  • Solid Waste: Collect unadulterated, excess, or expired solid 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride in a dedicated, clearly labeled hazardous waste container[13].

  • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should also be placed in this container.

  • Container Specifications: The waste container must be in good condition, made of a compatible material (e.g., high-density polyethylene), and have a tightly fitting, securable lid. The container must remain closed at all times except when waste is being added[11][13][14].

Step 3: Labeling

Proper labeling is a critical safety and compliance step. The waste container must be affixed with a hazardous waste tag as soon as the first particle of waste is added[14]. The label must include:

  • The words "Hazardous Waste"[11].

  • The full, unabbreviated chemical name: "1-(4-Methoxypyridin-2-yl)piperazine hydrochloride"[10][11].

  • The primary hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant").

  • The accumulation start date[10].

Step 4: Storage and Final Disposal

Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should provide secondary containment to mitigate spills[14]. The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][12][15]. The standard and most effective method for this type of organic compound is high-temperature incineration at an approved waste disposal plant[16].

Step 5: Decontaminating Empty Containers

An "empty" container that once held 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is not considered regular trash until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent, such as water or ethanol[11][14].

  • Collect Rinsate: This rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled aqueous or solvent waste container for disposal via your EHS office[11][14].

  • Final Disposal of Container: Once triple-rinsed and air-dried, deface or remove the original label. The clean container can then typically be disposed of as regular laboratory glassware or plastic waste[14].

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is vital to mitigate exposure and prevent environmental contamination. The following procedure is for small, incidental spills that can be safely managed by trained laboratory personnel.

Spill Cleanup Protocol
  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area[17].

  • Don PPE: Before approaching the spill, put on the mandatory PPE as detailed in Table 2[17].

  • Containment: Prevent the further spread of the solid material. Avoid creating dust[7][8]. If the spill is a solution, create a dike around the spill using an inert absorbent material[18].

  • Cleanup:

    • Gently sweep up the solid powder and place it into a designated hazardous waste container. Use a wet method (e.g., a damp paper towel) to wipe up the final traces to avoid making the powder airborne[4][7].

    • For solutions, cover the spill with an inert absorbent material like vermiculite or spill pillows[18][19]. Work from the outside in.

  • Collection: Scoop the absorbed material into a suitable container, seal it, and label it as hazardous waste for disposal[17].

  • Decontamination: Wipe the spill area with soap and water. If the spill was significant, collect the cleaning water as hazardous waste[17].

  • Restock: Replenish any spill kit supplies used[17].

dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} enddot Caption: Decision workflow for responding to a spill of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.

References

  • TMMedia. PIPERAZINE (ANH)
  • European Directorate for the Quality of Medicines & HealthCare.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • SKC Ltd.
  • Thermo Fisher Scientific. 1-(4-Methoxyphenyl)
  • Fisher Scientific.
  • MedChemExpress. 1-(4-Methoxyphenyl)piperazine (hydrochloride)
  • Echemi. Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
  • NED University of Engineering & Technology. Chemical Waste Disposal Guide.
  • University of St Andrews. Disposal of Chemical Waste.
  • University of California, Berkeley. Spill Cleanup Quick Reference.
  • Cornell University. Chemical Spill Procedures.
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)
  • Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride)
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Fisher Scientific. 1-(4-Methoxyphenyl)
  • New Jersey Department of Health. Piperazine Hazard Summary.
  • TCI Chemicals.
  • University of Windsor. Hazardous Waste Disposal Procedures Handbook.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

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